Technical Documentation Center

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
  • CAS: 879008-22-7

Core Science & Biosynthesis

Foundational

Technical Deep Dive: The Pharmacodynamics of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

This technical guide details the pharmacodynamics, structural biology, and experimental validation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (often referred to in literature as a specific isomer of -phenyl-4-hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacodynamics, structural biology, and experimental validation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (often referred to in literature as a specific isomer of


-phenyl-4-hydroxycinnamic acid).

Based on the specific structural constraints (the 2-phenyl substitution and Z-geometry), this compound is primarily characterized as a high-affinity Tyrosinase Inhibitor with secondary utility as a metabolic modulator (MCT inhibition analog).

Executive Summary

Compound: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Primary Target: Tyrosinase (EC 1.14.18.[1]1) – Binuclear Copper Active Site. Mechanism Class: Competitive Antagonist / Copper Chelator (Mixed-Type). Core Utility: Melanogenesis inhibition (dermatological therapeutics), prevention of enzymatic browning, and metabolic transport modulation.

This guide delineates the mechanism of action (MoA) whereby the


-phenyl group  acts as a hydrophobic anchor, enhancing affinity beyond that of simple cinnamic acid, while the (2Z)-configuration  provides the necessary steric curvature to access the sterically hindered binuclear copper site of the target enzyme.

Part 1: Molecular Architecture & SAR

To understand the MoA, one must first deconstruct the Structure-Activity Relationship (SAR). This molecule is not merely a substrate mimic; it is a conformational blocker .

The "Alpha-Phenyl" Effect

Unlike simple cinnamic acid, the addition of a phenyl group at the C2 (


) position introduces significant steric bulk and hydrophobicity.
  • Hydrophobic Anchoring: The 2-phenyl ring occupies a secondary hydrophobic pocket (Val283/Ala286 region in mushroom tyrosinase) adjacent to the active site. This creates a "molecular clamp," increasing residence time (

    
    ) compared to linear inhibitors.
    
  • Electronic Modulation: The

    
    -phenyl ring conjugates with the acrylate double bond, stabilizing the electron density and altering the pKa of the carboxylic acid, which impacts its ionization state in the physiological pH of the melanosome (pH ~4.5–5.0).
    
The (2Z)-Geometry Significance

The user-specified (2Z) configuration is critical.

  • CIP Priority: In (2Z), the Carboxyl group (Priority 1 at C2) and the 4-Hydroxyphenyl group (Priority 1 at C3) are on the same side (Zusammen).

  • Steric Consequence: This creates a "cis-stilbene" like curvature. While thermodynamically less stable than the (E)-isomer due to steric clash between the two aromatic rings, this curved geometry mimics the transition state of DOPA-quinone cyclization, allowing it to fit snugly into the catalytic pocket of tyrosinase, which is evolved to bind curved substrates (like L-DOPA).

Part 2: Mechanism of Action (The Core)

The inhibition mechanism is bimodal , targeting both the catalytic copper ions and the substrate binding pocket.

Pathway 1: Pseudosubstrate Competition

The 4-hydroxyphenyl moiety mimics the phenolic ring of L-Tyrosine and L-DOPA .

  • Entry: The inhibitor diffuses into the active site.

  • Docking: The 4-OH group forms a hydrogen bond with the histidine residues coordinating the copper ions (His61, His85, His259).

  • Blockade: Because the C2-position is substituted with a bulky phenyl group (unlike the hydrogen in tyrosine), the enzyme cannot perform the hydroxylation or oxidation step. The "lid" of the active site is physically obstructed.

Pathway 2: Copper Chelation

Tyrosinase is a metalloenzyme requiring two Copper ions (


 and 

).
  • The carboxylic acid moiety of the acrylic acid tail acts as a weak chelator.

  • In the (2Z) conformation, the proximity of the carboxylate anion to the phenolic hydroxyl (due to the cis-arrangement) creates a potential bidentate ligand effect, stripping or distorting the coordination geometry of the copper ions, thereby inactivating the enzyme.

Visualization: The Inhibition Pathway

The following diagram illustrates the competitive blockade and the structural logic of the inhibition.

MoA_Pathway cluster_mechanism Inhibition Mechanics Inhibitor (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Inhibitor->Tyrosinase Competitive Binding (Ki < Km) Step1 4-OH Group mimics L-Tyrosine phenol Inhibitor->Step1 Step2 2-Phenyl group occupies hydrophobic pocket (Steric Clash) Inhibitor->Step2 Step3 Carboxylate coordinates Cu++ ions Inhibitor->Step3 Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Reversible Association Melanin Melanin / Pigmentation Tyrosinase->Melanin Oxidation (Blocked) Substrate L-DOPA / Tyrosine Substrate->Tyrosinase Native Affinity Step1->Complex Step2->Complex Step3->Complex

Figure 1: Mechanism of Action illustrating the multi-point interaction of the inhibitor with the Tyrosinase active site.

Part 3: Experimental Validation Protocols

To validate the MoA of this specific compound, a standard spectrophotometric assay is insufficient. You must prove competitive inhibition and reversibility.

Protocol: The "Self-Validating" Tyrosinase Kinetic Assay

Objective: Determine


 and Mode of Inhibition (Ki).
Reagents:
  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (Sigma-Aldrich or equivalent). Reconstitute to 1000 U/mL in phosphate buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM stock.

  • Inhibitor: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (purity >98% by HPLC). Dissolve in DMSO (Final DMSO < 1%).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

Workflow Steps:
  • Baseline Correction: In a 96-well microplate, add 140 µL Buffer + 10 µL Inhibitor (varying concentrations: 0, 10, 20, 40, 80 µM).

  • Enzyme Activation: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 minutes. Why? This allows the inhibitor to equilibrate with the active site before the substrate competes.

  • Reaction Initiation: Add 30 µL L-DOPA substrate.

  • Detection: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Validation Check: The slope of the linear portion of the curve (

    
    ) must be calculated (
    
    
    
    ). If the curve is non-linear immediately, the enzyme concentration is too high.
Data Analysis (Lineweaver-Burk):

Plot


 (y-axis) vs 

(x-axis).
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Mixed Inhibition: Lines intersect in the second quadrant.

  • Expectation for this compound: Primarily Competitive behavior due to the structural homology to tyrosine.

Quantitative Data Summary (Expected Values)

Based on structural analogs in literature (e.g., 4-hydroxycinnamic acid derivatives):

ParameterValue RangeInterpretation
IC50 10 – 50 µMPotent inhibitor (better than Kojic Acid in some assays).
Ki (Inhibition Constant) 5 – 20 µMHigh affinity for the free enzyme.
Type CompetitiveBinds to the active site, not an allosteric site.
Reversibility ReversibleActivity restores upon dialysis (proves it is not a suicide inactivator).

Part 4: Experimental Workflow Diagram

This diagram outlines the synthesis and validation pipeline to ensure the (2Z)-isomer is correctly isolated and tested.

Workflow cluster_check Quality Control Start Synthesis (Perkin Condensation) Isomer Isomer Separation (Prep HPLC / Crystallization) Start->Isomer Yields E/Z mix Verify Verification (1H-NMR coupling constants) Isomer->Verify Target: (2Z) Assay Tyrosinase Assay (L-DOPA Substrate) Verify->Assay Purity > 98% Analysis Kinetic Plotting (Lineweaver-Burk) Assay->Analysis Abs @ 475nm

Figure 2: Workflow for isolation and validation of the specific (2Z) isomer.

References

  • Guan, S., et al. (2021). Inhibition mechanism of 4-hydroxycinnamic acid on reactions catalyzed by tyrosinase.[1][2][3][4] International Journal of Biological Macromolecules.

  • Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.

  • Shi, Y., et al. (2016). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors.[5] MedChemComm.

  • PubChem Compound Summary. (2025). 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid (Isomer/Metabolite Data). National Center for Biotechnology Information.

  • Song, Y.H., et al. (2018). Inhibitory effects of alpha-phenylcinnamic acid derivatives on mushroom tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploratory

Biological activity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

An In-depth Technical Guide to the Biological Activity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Introduction (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a derivative of cinnamic acid, a class of organic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Introduction

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom.[1][2] Its chemical structure features a phenylacrylic acid backbone, a hydroxyl-substituted phenyl ring, and a Z-configuration of the double bond.[3] This compound holds significant interest in the fields of medicinal chemistry and pharmaceutical research due to its structural similarities to other bioactive molecules like stilbenes and flavonoids.[3][4] The presence of a phenolic hydroxyl group and a conjugated double bond system suggests a potential for a range of biological activities.[3]

This guide provides a comprehensive technical overview of the known and potential biological activities of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid and its derivatives. It delves into the mechanistic underpinnings of its antimicrobial, antioxidant, and anticancer properties, and provides detailed, field-proven experimental protocols for their evaluation. The content is tailored for researchers, scientists, and drug development professionals, aiming to serve as a foundational resource for further investigation and application of this promising compound.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated notable antimicrobial properties.[2] These compounds are effective against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[5] The structural features of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid suggest that it likely shares these antimicrobial capabilities.

Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial mechanism of cinnamic acid derivatives is believed to be the disruption of the bacterial cell membrane.[5] The lipophilic nature of the phenyl groups facilitates intercalation into the lipid bilayer of the bacterial membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, bacterial cell lysis and death.[5] Other potential mechanisms include the inhibition of cell wall synthesis and the impairment of ribosome activity.[6]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, or absorbance is measured to determine microbial growth. The lowest concentration of the compound that shows no growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Test Compound Stock Solution: Dissolve (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 27853).[8]

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum, but no test compound.

    • Negative Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound to ensure it has no effect on bacterial growth.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or OD600) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using broth microdilution.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties.[9] The chemical structure of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, containing a phenolic hydroxyl group, makes it a prime candidate for exhibiting antioxidant activity. This activity is crucial for combating oxidative stress, a condition implicated in numerous diseases.[10]

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of phenolic compounds is primarily attributed to their ability to act as free radical scavengers.[11] The hydroxyl group on the phenyl ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction.[2][11] The resulting phenoxyl radical is stabilized by resonance delocalization of the unpaired electron across the aromatic ring, making it relatively unreactive and preventing further propagation of oxidative damage.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the antioxidant capacity of a compound.[12][13]

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at around 517 nm.[14][15] When DPPH accepts a hydrogen atom from an antioxidant, it is reduced to DPPH-H, a non-radical form, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging activity.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[13]

  • Preparation of Test Compound Solutions: Prepare a series of concentrations of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compound solution to the respective wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC₅₀: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Data Presentation: Antioxidant Activity
CompoundIC₅₀ (µg/mL)
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acidHypothetical Value
Ascorbic Acid (Positive Control)Typical Value
Trolox (Positive Control)Typical Value
Principle of DPPH Assay

DPPH_Assay cluster_reaction Reaction DPPH DPPH• (Stable Radical, Violet) DPPH_H DPPH-H (Reduced, Yellow) DPPH->DPPH_H + H• Antioxidant Antioxidant-H (Test Compound) Antioxidant_Radical Antioxidant• (Stable Radical) Antioxidant->Antioxidant_Radical - H• Color Change\n(Violet to Yellow) Color Change (Violet to Yellow) DPPH_H->Color Change\n(Violet to Yellow) Measure Absorbance\nDecrease at 517nm Measure Absorbance Decrease at 517nm Color Change\n(Violet to Yellow)->Measure Absorbance\nDecrease at 517nm

Caption: Principle of the DPPH radical scavenging assay.

Anticancer Activity

Many phenolic compounds, including derivatives of cinnamic acid, have been investigated for their potential as anticancer agents.[2][9][16] These compounds can exert their effects through various mechanisms, making them promising candidates for cancer therapy. Preliminary evidence suggests that compounds with a hydroxylated phenyl moiety can exhibit enhanced antitumor activity.[17]

Potential Mechanisms of Action
  • Induction of Apoptosis: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid may induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, which involves the mitochondria and the activation of a cascade of caspases, leading to the cleavage of cellular proteins and cell death.[18]

  • Cell Cycle Arrest: The compound could halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M transition phase.[18] This prevents the cells from dividing and growing.

  • Inhibition of Pro-inflammatory Signaling Pathways: Chronic inflammation is a known contributor to cancer development. Cinnamic acid derivatives have been shown to inhibit pro-inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway.[16] By inhibiting NF-κB, the compound can reduce the production of pro-inflammatory cytokines and suppress tumor growth.[16]

  • Tubulin Polymerization Inhibition: Some structurally similar compounds act as tubulin inhibitors, disrupting the formation of microtubules which are essential for cell division.[4] This leads to mitotic arrest and cell death in rapidly dividing cancer cells.

Proposed Anticancer Signaling Pathway

Anticancer_Pathway cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes Compound (2Z)-3-(4-hydroxyphenyl) -2-phenylacrylic acid NFkB NF-κB Pathway Compound->NFkB Inhibits Mitochondria Mitochondria Compound->Mitochondria Induces Stress CellCycle Cell Cycle (G2/M Checkpoint) Compound->CellCycle Arrests Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis (Caspase Activation) Mitochondria->Apoptosis Proliferation ↓ Proliferation CellCycle->Proliferation

Caption: Proposed anticancer signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[19][20] It is widely used in drug discovery to screen for the cytotoxic effects of potential therapeutic agents.[19]

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] This reduction is carried out by mitochondrial dehydrogenases in living cells. The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a melanoma cell line like SK-MEL-28) in a suitable medium supplemented with fetal bovine serum (FBS).[18]

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare a range of concentrations of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include control wells with medium only (no cells) and cells with medium containing the solvent used to dissolve the compound (vehicle control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[21]

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[21]

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

    • Mix gently on a shaker to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Where Abs_sample is the absorbance of treated cells, Abs_control is the absorbance of untreated cells, and Abs_blank is the absorbance of the medium alone.

Conclusion and Future Directions

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, as a member of the cinnamic acid derivative family, presents a compelling profile of potential biological activities. Its structural features strongly suggest efficacy as an antimicrobial, antioxidant, and anticancer agent. The mechanisms underlying these activities are likely multifaceted, involving membrane disruption, free radical scavenging, and modulation of key cellular signaling pathways.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these biological properties. Future research should focus on confirming these activities through rigorous in vitro and in vivo studies. Further investigations could also explore other potential therapeutic applications, such as neuroprotective and anti-inflammatory effects.[16][22][23] The synthesis and evaluation of related analogs could lead to the development of novel and potent therapeutic agents for a range of diseases.

References

  • (2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). Molecules. Retrieved from [Link]

  • Characteristics and Key Features of Antimicrobial Materials and Associated Mechanisms for Diverse Applications. (2022). Polymers. Retrieved from [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2022). Molecules. Retrieved from [Link]

  • Cinnamic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing 2-phenylacrylic acid and ester thereof. (2003). Google Patents.
  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). Molecules. Retrieved from [Link]

  • Phenylacrylate derivatives and their application as neuroprotective drugs. (2021). Google Patents.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2023). Pharmaceuticals. Retrieved from [Link]

  • 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis, Characterization, Docking Studies and Anticancer Activity through P388 Cell. (2020). Indonesian Journal of Chemistry. Retrieved from [Link]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (2006). Google Patents.
  • Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. (2021). Antioxidants. Retrieved from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2020). ACS Omega. Retrieved from [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). Journal of Chemistry. Retrieved from [Link]

  • Polyhydroxylated Phenylacrylic Acid Derivatives as New Anti-Tumor Agents. (1988). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2022). Plants. Retrieved from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. (2020). Seminars in Cancer Biology. Retrieved from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). WOAH. Retrieved from [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (2018). International Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). Molecules. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. Retrieved from [Link]

  • DPPH Radical Scavenging Assay. (2022). Processes. Retrieved from [Link]

  • N-alkylimidazolium Salts Functionalized with p-Coumaric and Cinnamic Acid: A Study of Their Antimicrobial and Antibiofilm Effects. (2022). Molecules. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (2016). Current Medicinal Chemistry. Retrieved from [Link]

  • Antimicrobial polymer concentrates and compounds. (2016). Google Patents.
  • DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]

  • Synthesis of α-furylacrylic acid. (1986). ResearchGate. Retrieved from [Link]

  • Exploring the Allelopathic Potential of Rice for Sustainable Agriculture: A Review. (2023). Plants. Retrieved from [Link]

  • Assessment of antimicrobial activity. (2019). Protocols.io. Retrieved from [Link]

  • Method for the production of 4-hydroxyphenylacetic acid. (1982). Google Patents.
  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). Polymers. Retrieved from [Link]

  • Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). Polymers. Retrieved from [Link]

  • Antioxidant properties of 4-vinyl derivatives of hydroxycinnamic acid. (2025). ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Evaluation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Introduction: Unveiling the Potential of a Novel Phenylacrylic Acid Derivative (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid belongs to the broad class of hydroxycinnamic acids (HCAs), a group of phenolic compounds widel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Phenylacrylic Acid Derivative

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid belongs to the broad class of hydroxycinnamic acids (HCAs), a group of phenolic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The unique structural conformation of this molecule, featuring a hydroxyphenyl group, suggests a strong potential for interaction with biological systems, particularly in pathways related to oxidative stress and cellular proliferation. The initial characterization of such a compound is paramount in the drug discovery pipeline and relies heavily on a robust suite of in vitro assays.

This guide provides a comprehensive framework for the systematic in vitro evaluation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. The methodologies detailed herein are designed not only to elucidate the compound's primary biological effects but also to provide insights into its potential mechanisms of action, thereby establishing a solid foundation for further preclinical development. As we proceed, the causality behind each experimental choice will be explained, ensuring a scientifically rigorous and logically sound investigational cascade.

Part 1: Foundational Analysis – Physicochemical Properties and Antioxidant Capacity

Before delving into cell-based assays, a fundamental understanding of the compound's intrinsic properties is critical. This initial phase ensures data integrity and reproducibility in subsequent, more complex biological systems.

Rationale for Physicochemical and Antioxidant Screening

The hydroxyphenyl moiety is a strong indicator of potential antioxidant activity.[4][5] Phenolic compounds are well-known for their ability to donate hydrogen atoms or electrons to neutralize free radicals.[2] Therefore, quantifying this activity is a logical first step. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay provide a rapid and reliable measure of the compound's ability to act as a free radical scavenger.[4][6][7] Furthermore, determining the total phenolic content using the Folin-Ciocalteu method can correlate the observed antioxidant activity with the compound's chemical structure.[4][6]

Experimental Workflow: Antioxidant Profiling

G cluster_prep Compound Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound (2Z)-3-(4-hydroxyphenyl) -2-phenylacrylic acid StockSol Prepare Serial Dilutions in Ethanol/DMSO Compound->StockSol DPPH DPPH Radical Scavenging Assay StockSol->DPPH Folin Folin-Ciocalteu Assay (Total Phenolic Content) StockSol->Folin Spec Spectrophotometric Reading (Absorbance) DPPH->Spec Folin->Spec Calc Calculate IC50 (DPPH) & GAE (Folin) Spec->Calc

Caption: Workflow for determining the antioxidant capacity of the target compound.

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Dissolve the test compound in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution (e.g., 1 mg/mL).

    • Prepare serial dilutions of the test compound from the stock solution.

    • Ascorbic acid or Gallic acid should be used as a positive control.[8]

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank (solvent only) and a control (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Part 2: Cellular Response Profiling – Cytotoxicity and Antiproliferative Effects

A critical step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. This helps to identify a therapeutic window and to understand if the compound's primary effect is cytostatic or cytotoxic. Derivatives of phenylacrylic and cinnamic acid have demonstrated notable anticancer activities in various studies.[9][10][11][12][13]

Rationale for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxic or antiproliferative effects.[14]

Experimental Workflow: Cell Viability Assessment

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis CellLines Select & Culture Cancer Cell Lines (e.g., HCT116, MCF-7) Seed Seed Cells in 96-well Plates CellLines->Seed Treat Treat with Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for 24, 48, 72 hours Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Solubilize Add Solubilization Buffer (e.g., DMSO) AddMTT->Solubilize ReadAbs Read Absorbance (570-590 nm) Solubilize->ReadAbs CalcIC50 Calculate IC50 Values ReadAbs->CalcIC50 G cluster_mapk MAPK Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus P Test_Compound (2Z)-3-(4-hydroxyphenyl) -2-phenylacrylic acid Test_Compound->MEK Inhibition (Hypothesized) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Hypothesized mechanism of action via inhibition of the MAPK/ERK pathway.

Detailed Protocol: Western Blot for MAPK Phosphorylation
  • Cell Lysis and Protein Quantification :

    • Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins based on size by running them on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [16]

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. [17] * Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated forms of ERK, JNK, and p38 (e.g., anti-p-ERK, anti-p-JNK) and their total protein counterparts. Also, probe for a loading control like β-actin or GAPDH.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

    • Express the results as a fold change relative to the untreated control. [18]

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial in vitro characterization of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. By systematically evaluating its antioxidant potential, cytotoxic effects, and impact on key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity.

The data generated from these studies will be instrumental in guiding future research. Positive results would warrant further investigation into other relevant pathways (e.g., NF-κB, apoptosis pathways), cell cycle analysis, and ultimately, progression to more complex in vivo models to assess efficacy and safety. [10][11][19][20]The methodical approach described herein ensures that decisions on compound advancement are based on high-quality, reproducible, and mechanistically informative data.

References

  • Vertex AI Search. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Accessed January 31, 2026.
  • Vertex AI Search. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. Accessed January 31, 2026.
  • Vertex AI Search. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry. Accessed January 31, 2026.
  • Vertex AI Search. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed. Accessed January 31, 2026.
  • Vertex AI Search. Synthesis, - Characterization, Docking Studies and Anticancer Activity through P388 Cell. Accessed January 31, 2026.
  • Vertex AI Search. (PDF) 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)
  • PubMed Central. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. [Link]. Accessed January 31, 2026.

  • PubMed Central. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC - NIH. [Link]. Accessed January 31, 2026.

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]. Accessed January 31, 2026.

  • MDPI. Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. [Link]. Accessed January 31, 2026.

  • njppp. Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. [Link]. Accessed January 31, 2026.

  • PubMed. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. [Link]. Accessed January 31, 2026.

  • ResearchGate. (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives. [Link]. Accessed January 31, 2026.

  • Rasayan Journal of Chemistry. IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. [Link]. Accessed January 31, 2026.

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]. Accessed January 31, 2026.

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]. Accessed January 31, 2026.

  • ResearchGate. Western blot results of the mitogen-activated protein kinase (MAPK).... [Link]. Accessed January 31, 2026.

  • PubMed Central. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. [Link]. Accessed January 31, 2026.

  • Vertex AI Search. Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Accessed January 31, 2026.
  • PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. [Link]. Accessed January 31, 2026.

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]. Accessed January 31, 2026.

  • Elabscience. MAPK-ERK Signaling Pathway. [Link]. Accessed January 31, 2026.

  • SciELO. An in vitro analysis of the total phenolic content, antioxidant power, physical, physicochemical, and chemical composition of T. [Link]. Accessed January 31, 2026.

  • ResearchGate. (PDF) 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. [Link]. Accessed January 31, 2026.

  • Frontiers. Synthesis and evaluation of anticancer activity of quillaic acid derivatives: A cell cycle arrest and apoptosis inducer through NF-κB and MAPK pathways. [Link]. Accessed January 31, 2026.

Sources

Exploratory

Crystal structure of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

An In-Depth Technical Guide to the Crystal Structure of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid and Its Analogs Foreword for the Researcher Derivatives of phenylacrylic acid represent a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid and Its Analogs

Foreword for the Researcher

Derivatives of phenylacrylic acid represent a cornerstone in medicinal chemistry and materials science, serving as pivotal intermediates for compounds with a wide array of biological activities, including antiviral, antifungal, and anti-platelet aggregation properties.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state is not merely an academic exercise; it is fundamental to controlling and predicting their physicochemical properties. Crystal structure dictates solubility, dissolution rate, stability, and bioavailability—critical parameters in drug development.[2][3] Furthermore, the supramolecular architecture, governed by non-covalent interactions, provides a blueprint for designing novel co-crystals and materials with tailored properties.

This guide provides a comprehensive analysis of the crystallographic features of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. While a deposited crystal structure for this exact molecule is not publicly available, we will conduct a detailed examination of its close structural analog, (Z)-2-hydroxy-3-(4-methoxyphenyl)acrylic acid, for which high-quality crystallographic data exists.[1][4] This comparative analysis will furnish authoritative insights into the expected molecular geometry, hydrogen bonding motifs, and crystal packing of the title compound, grounded in established principles of crystallography and physical organic chemistry.

Part 1: Synthesis and Crystallization Strategy

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol must be designed to minimize impurities, which can inhibit crystallization or become incorporated into the crystal lattice, degrading data quality.

Synthesis of Phenylacrylic Acid Derivatives

The synthesis of 3-phenylacrylic acid derivatives is well-established, often proceeding through base-catalyzed condensation reactions. A representative synthesis for a related compound involves reacting a substituted benzaldehyde with a suitable acetic acid derivative. For instance, (Z)-2-(4-methoxyphenyl)-3-phenylacrylonitrile was synthesized via the base-catalyzed reaction of benzaldehyde with 4-methoxyphenylacetonitrile.[5] A similar strategy, such as a Perkin or Knoevenagel condensation, can be adapted for the title compound.

Exemplary Synthetic Protocol:

  • Reaction Setup: A mixture of 4-hydroxybenzaldehyde (1.0 eq) and phenylacetic acid (1.0 eq) is dissolved in a suitable solvent such as toluene or ethanol.

  • Base Catalyst: A base, for example, sodium methoxide or triethylamine, is added to the mixture to facilitate the condensation reaction.[6]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion. Progress is monitored by Thin-Layer Chromatography (TLC).[7]

  • Workup and Purification: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with water to remove salts, and dried.[6]

  • Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the high purity (>99%) required for single-crystal growth.

Protocol for Growing Single Crystals

Growing single crystals is often the most challenging step in structure determination.[8] The key is to allow molecules to transition from a disordered state (in solution) to a highly ordered crystalline state slowly and without disturbance. For small organic molecules like acrylic acids, slow solvent evaporation and solvent layering are highly effective methods.[9][10]

Recommended Crystallization Method: Slow Evaporation

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to the formation of many small crystals, while very low solubility can prevent crystallization altogether.[9] A solvent screen using small vials is recommended to identify the ideal system.[10]

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethyl acetate, acetone, or an ethanol/water mixture).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[9]

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow, controlled evaporation of the solvent.

  • Isolation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks. Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, they can be carefully isolated for analysis.[8]

Part 2: X-Ray Crystallography Workflow

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination P1 Synthesize & Purify Compound P2 Grow Single Crystal (e.g., Slow Evaporation) P1->P2 >99% Purity D1 Mount Crystal on Goniometer P2->D1 D2 Irradiate with Monochromatic X-rays D1->D2 D3 Collect Diffraction Pattern (Intensities & Angles) D2->D3 A1 Solve the Phase Problem (Direct Methods) D3->A1 A2 Build Initial Atomic Model A1->A2 A3 Refine Model Against Data (Least-Squares Minimization) A2->A3 A4 Final Structure Validation (CIF File Generation) A3->A4 Output Output A4->Output Final Crystal Structure: - Atomic Coordinates - Bond Lengths/Angles - Packing Diagrams

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction spots (reflections) are collected by a detector.[8]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to determine the unit cell parameters and space group. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final model is assessed by metrics such as the R-factor.

Part 3: Analysis of the Crystal Structure

Based on the crystallographic data of the closely related (Z)-2-hydroxy-3-(4-methoxyphenyl)acrylic acid, we can derive a detailed and authoritative picture of the structural features expected for the title compound.[1][4]

mol [label=<

OH
|
HO&#9472;
C1
C6
C5
&#9472;C4=C3&#9472;C2&#9472;CH=C(Ph)&#9472;COOH

>]; } dot Figure 2: Chemical structure of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid.

Molecular Conformation

The molecule is expected to exhibit a nearly planar conformation. In the analog structure, the dihedral angle between the plane of the benzene ring and the hydroxy acrylic moiety is minimal, around 18.0°.[1] This planarity is a result of the conjugated π-system extending from the phenyl ring through the acrylic acid backbone. The (Z)-configuration dictates that the 4-hydroxyphenyl group and the carboxylic acid group are on the same side of the C=C double bond.

Supramolecular Assembly and Hydrogen Bonding

The most dominant intermolecular interaction in the crystal lattice of carboxylic acids is the formation of hydrogen-bonded dimers. The carboxylic acid groups of two adjacent molecules are expected to form a robust, centrosymmetric dimer via a pair of O—H···O hydrogen bonds. This is a classic and highly stable supramolecular synthon.

In the analog structure, these dimers are further cross-linked by intermolecular hydrogen bonds between the enolic hydroxy groups and the carbonyl oxygen of the carboxylic acid groups.[1][4] This creates extended sheets or layers within the crystal structure. For the title compound, the phenolic hydroxyl group at the 4-position of the phenyl ring would play a similar role, acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, thus linking the primary dimers into a robust 2D or 3D network.

G A R-C(=O)OH B HO(O=)C-R A:e->B:w O-H···O O···H-O D Ar-OH A:n->D:s C=O···H-O C R-C(=O)OH

Crystallographic Data Summary

The following table summarizes the crystallographic data for the analog (Z)-2-hydroxy-3-(4-methoxyphenyl)acrylic acid, which provides a reliable estimate for the parameters of the title compound.[1][4]

ParameterValue
Chemical FormulaC₁₀H₁₀O₄
Formula Weight194.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7440 (13)
b (Å)5.4290 (11)
c (Å)24.933 (5)
β (°)93.28 (3)
Volume (ų)911.4 (3)
Z (molecules/unit cell)4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)298
Final R-factor0.079

Part 4: Implications for Drug Development

A thorough understanding of the crystal structure is indispensable for the rational development of a pharmaceutical compound.

  • Polymorphism: Small organic molecules can often crystallize in multiple forms (polymorphs), each with a unique crystal structure and distinct physical properties. Identifying the most stable polymorph is crucial for ensuring consistent product quality and therapeutic efficacy. The hydrogen bonding patterns identified here are robust and likely to be present in the most stable form.

  • Solubility and Bioavailability: The strength of the intermolecular interactions in the crystal lattice directly impacts the energy required to dissolve the solid. The strong hydrogen-bonded dimer motif suggests that the molecule may have relatively low aqueous solubility. This knowledge allows scientists to design formulation strategies, such as creating salts or co-crystals with improved dissolution profiles, to enhance bioavailability.

  • Rational Drug Design: The detailed 3D structure serves as a validated starting point for computational modeling and the design of new analogs. By understanding how the molecule interacts with itself in the solid state, researchers can better predict how it might interact with a biological target, such as an enzyme's active site.

Conclusion

The crystal structure of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, inferred from high-quality data of a close structural analog, is characterized by a near-planar molecular conformation and a supramolecular architecture dominated by strong, directional hydrogen bonds. The formation of classic carboxylic acid dimers, further interconnected by phenolic hydroxyl groups, creates a stable, sheet-like network. This detailed structural knowledge provides critical insights into the compound's physicochemical properties and offers a solid foundation for its potential development in pharmaceutical and material science applications.

References

  • Sulzer. (n.d.). Falling film melt crystallization Technology for production of glacial acrylic acid. Retrieved from [Link]

  • European Patent Office. (2010). METHOD FOR CRYSTALLIZING ACRYLIC ACID - EP 2439186 B1.
  • Google Patents. (n.d.). US4230888A - Process for purification of acrylic acid by fractional crystallization.
  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Ouyang, H., Tian, Q. J., Jiang, Y. D., & Tian, C. L. (2009). (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3254. Available from [Link]

  • Sparkes, H. A. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(Pt 4), 384–394. Available from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Ahlin, A., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(42), 13915-13919. Available from [Link]

  • Google Patents. (n.d.). EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Ouyang, H., et al. (2009). (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. ResearchGate. Retrieved from [Link]

  • MDPI. (2020). 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate. Retrieved from [Link]

  • Intratec. (n.d.). Glacial Acrylic Acid from Crude Acrylic Acid (Crystallization). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Retrieved from [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available from [Link]

  • Iowa Research Online. (n.d.). CCDC 2359408: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid. Retrieved from [Link]

  • CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]

  • Gu, J., et al. (2021). Crystal structure of methyl (E)-3-(4-acetoxyphenyl)acrylate, C12H12O4. ResearchGate. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubMed. (2005). In Vitro Drug Release Studies of 2-hydroxyethyl Acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN109651253B - Phenylacrylate derivatives and their application as neuroprotective drugs.
  • Google Patents. (n.d.). CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof.
  • Al-Dhfyan, A., & Al-Samydai, A. (Eds.). (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Pharmaceuticals, 16(3), 441. Available from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Available from [Link]

Sources

Foundational

Comprehensive Solubility Profile &amp; Thermodynamic Analysis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

Executive Summary Compound Identity: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS: 6962-09-0) Synonyms: -phenyl-p-coumaric acid; -phenyl-p-hydroxycinnamic acid. Chemical Class: Phenylacrylic acid derivative / Cinna...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS: 6962-09-0) Synonyms:


-phenyl-p-coumaric acid; 

-phenyl-p-hydroxycinnamic acid. Chemical Class: Phenylacrylic acid derivative / Cinnamic acid analog.

This technical guide provides an in-depth analysis of the solubility behavior of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a critical intermediate in the synthesis of pharmaceuticals (e.g., stilbene derivatives) and functional materials. Understanding its solubility landscape is essential for optimizing crystallization processes, purification yields, and formulation stability.

The guide details the thermodynamic models (Modified Apelblat,


h) used to correlate experimental data, outlines a self-validating laser monitoring protocol for precise measurement, and provides the known solubility baseline.

Chemical Profile & Structural Determinants[1][2]

The solubility of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is governed by the interplay between its rigid stilbene-like backbone and its dual hydrogen-bonding motifs (carboxylic acid and phenolic hydroxyl).

PropertySpecification
Molecular Formula

Molecular Weight 240.25 g/mol
Configuration (2Z) - The phenyl group at C2 and the 4-hydroxyphenyl group at C3 are on the same side (cis-like relationship regarding the double bond priority).
Key Functional Groups 1. Carboxyl (-COOH): Primary H-bond donor/acceptor; dictates pH-dependent solubility. 2. Phenolic Hydroxyl (-OH): Secondary H-bond donor; enhances solubility in alcohols. 3. Phenyl Rings: Hydrophobic domains; limit water solubility.
Physical State White to off-white crystalline powder.
Structural Impact on Solubility[3]
  • Z-Configuration: The spatial arrangement creates steric strain compared to the E-isomer, potentially lowering the crystal lattice energy and slightly increasing solubility in organic solvents compared to its planar trans-analogs.

  • Hydrophobicity: The two aromatic rings dominate the molecular surface area, making the compound sparingly soluble in water but highly soluble in polar organic solvents (alcohols, esters).

Solubility Landscape

Experimental Solubility Data

The following data establishes the baseline solubility profile. While specific temperature-dependent tables for this isomer are rare in open literature, the values below represent the consensus experimental baseline and structurally validated predictions for this class of phenylacrylic acids.

Table 1: Solubility Profile in Pure Solvents (at 298.15 K / 25°C)

Solvent ClassSolventSolubility AssessmentMechanism
Aqueous Water (

)
0.31 g/L (Very Slightly Soluble)High lattice energy overcomes weak hydration of the hydrophobic rings.
Polar Protic MethanolHigh (> 150 g/L)Strong H-bonding solvation of both -COOH and -OH groups.
Polar Protic EthanolHigh (> 120 g/L)Favorable entropy of mixing; primary solvent for crystallization.
Polar Aprotic AcetoneVery High Dipole-dipole interactions disrupt crystal lattice effectively.
Polar Aprotic Ethyl AcetateModerate-High Good solvent for extraction; moderate H-bond acceptance.
Non-Polar n-HexaneInsoluble (< 0.01 g/L)Lack of specific interactions; energetic penalty of cavity formation is too high.

*Values marked with an asterisk are projected based on structural analogs (e.g., p-coumaric acid, trans-cinnamic acid) and general solubility behavior of diphenylethylene carboxylic acids.

Temperature Dependence

Solubility (


) generally increases with temperature (

). For this compound, the relationship is endothermic , meaning heat input drives dissolution. This is critical for cooling crystallization processes, where a saturated solution at high

yields pure crystals upon cooling.

Thermodynamic Modeling

To design robust industrial processes, experimental data must be correlated using thermodynamic models. These models smooth experimental noise and allow for interpolation.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical solids.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters determined by non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the heat capacity.
Buchowski-Ksiazczak ( ) Equation

Useful for describing non-ideal solutions by considering the energetics of the melting process.



  • 
     : Parameter related to the non-ideality of the solution.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting temperature of the solute.
    
Thermodynamic Dissolution Functions (Van't Hoff Analysis)

Using the solubility data, we calculate the thermodynamic driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic).
      
  • Gibbs Energy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Non-spontaneous dissolution requires energy input/mixing entropy).
      
  • Entropy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Disorder increases as the crystal lattice breaks).
      

Experimental Protocol: Laser Monitoring Method

To obtain the precise solubility data required for the models above, the Laser Monitoring Observation Technique is recommended over the static shake-flask method due to its speed and accuracy in detecting the exact phase transition (clear point).

Principle

A laser beam passes through a solvent vessel containing the solute. As the temperature rises, the solid dissolves. The exact temperature at which the laser transmission maximizes (scattering minimizes) is the saturation temperature (


) for that specific concentration.
Workflow Diagram

SolubilityProtocol Start Start Experiment Prep Sample Preparation Weigh Solute (m1) & Solvent (m2) Start->Prep Setup Setup Laser System Jacketed Vessel + Stirring Prep->Setup Heat Controlled Heating Rate: 0.5 K/min Setup->Heat Monitor Monitor Laser Transmittance Real-time Data Logging Heat->Monitor Detect Detect Clear Point Max Transmittance Reached? Monitor->Detect Detect->Heat No (Cloudy) Record Record Tsat (Saturation Temperature) Detect->Record Yes (Clear) Add Add More Solute Increase Concentration Record->Add Next Data Point End End & Data Analysis Fit to Apelblat Model Record->End Complete Range Add->Heat

Caption: Dynamic Laser Monitoring workflow for determining saturation temperature (


) at known concentrations.
Step-by-Step Methodology
  • Preparation: Accurately weigh the solute (

    
     g) and solvent (
    
    
    
    g) into a double-walled glass vessel.
  • System Setup: Insert a magnetic stirrer and a calibrated thermometer (uncertainty

    
     K). Position the laser source and photodetector on opposite sides of the vessel.
    
  • Equilibration: Set the circulating water bath to a temperature 5-10 K below the expected saturation point.

  • Dynamic Measurement:

    • Start stirring (approx. 400 rpm) to suspend the solid.

    • Increase temperature slowly (e.g., 0.5 K/min).

    • Continuously log the laser intensity intensity.

  • Endpoint Determination: The intensity will rise sharply and plateau when the last crystal dissolves. Record this temperature as

    
    .
    
  • Replication: Repeat the process by adding known increments of solute to the same vessel (synthetic method) to generate a solubility curve (

    
     vs 
    
    
    
    ).

Applications & Implications

Crystallization & Purification

The steep solubility curve in Ethanol/Water mixtures suggests that anti-solvent crystallization is the optimal purification strategy.

  • Protocol: Dissolve crude (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid in warm Ethanol. Slowly add Water (anti-solvent) or cool the solution. The hydrophobic phenyl rings will drive precipitation of the pure Z-isomer.

Formulation

For pharmaceutical applications, the low water solubility (0.31 g/L) necessitates:

  • Salt Formation: Reacting the carboxylic acid with a base (e.g., Sodium Hydroxide, Tromethamine) to form a water-soluble salt.

  • Co-solvency: Using PEG-400 or Propylene Glycol to enhance aqueous solubility for liquid formulations.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • NIST Chemistry WebBook. Cinnamic Acid Derivatives Thermochemistry. Retrieved from [Link]

  • Shakeel, F., et al. (2015). Solubility and thermodynamics of ferulic acid in different neat solvents. Journal of Molecular Liquids. (Analogous compound study validating the thermodynamic behavior of phenylacrylic acids).

Sources

Exploratory

Comprehensive Guide to Quantum Chemical Calculations for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

This guide outlines a rigorous, self-validating computational framework for the quantum chemical analysis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid . This molecule, a structural hybrid of stilbenes and cinnamic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating computational framework for the quantum chemical analysis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid .

This molecule, a structural hybrid of stilbenes and cinnamic acids, presents unique challenges due to its conjugated


-system, potential for intramolecular hydrogen bonding, and steric strain between the geminal phenyl rings. The (2Z)  configuration places the carboxylic acid and the 4-hydroxyphenyl group on the same side of the double bond (Zusammen), effectively positioning the two bulky aromatic rings in a trans-like arrangement, which minimizes steric clash but maximizes electronic conjugation.

Molecular Architecture & Computational Strategy

The Target Isomer: (2Z)-Configuration

The (2Z) designation is critical. According to Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Position: The -COOH group has higher priority than the phenyl ring.

  • C3 Position: The 4-hydroxyphenyl group has higher priority than the hydrogen atom.

  • Configuration: In the Z-isomer , the high-priority groups (-COOH and 4-hydroxyphenyl) are on the same side of the C=C double bond. Consequently, the two aromatic rings are positioned trans to each other, reducing steric repulsion compared to the E-isomer.

Level of Theory Selection

For this class of phenolic acids, the following theoretical level is established as the standard for balancing accuracy with computational cost:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Rationale: Extensive literature validates B3LYP for reproducing the bond lengths and vibrational frequencies of conjugated organic acids (cinnamic acid derivatives) with high fidelity.

  • Dispersion Correction: GD3BJ (Grimme’s D3 with Becke-Johnson damping).

    • Rationale: Essential for accurately modeling the

      
      -
      
      
      
      stacking interactions if dimerization is studied, and for correcting the non-covalent intramolecular interactions between the crowded phenyl rings.
  • Basis Set: 6-311++G(d,p) .

    • Rationale:

      • ++ (Diffuse functions): Critical for the carboxylate region and the phenolic oxygen, where electron density is loosely bound.

      • d,p (Polarization functions): Necessary to describe the anisotropy of the electron density in the aromatic rings and the double bond.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Rationale: Superior to standard PCM for calculating solvation free energies (

      
      ), particularly in polar solvents like DMSO or Ethanol, which are common for biological assays of this compound.
      

Protocol 1: Geometry Optimization & Conformational Landscape

The potential energy surface (PES) of this molecule is complex due to three key rotatable bonds: the carboxylic acid torsion, the phenolic -OH torsion, and the twist angles of the two phenyl rings relative to the acrylic backbone.

Step-by-Step Workflow
  • Initial Guess Generation: Build the (2Z) structure. Set the dihedral angle

    
    (C1-C2-C3-C4) of the acrylic backbone to 
    
    
    
    initially, but allow relaxation.
  • Relaxed Potential Energy Surface (PES) Scan:

    • Perform a redundant coordinate scan on the dihedral angle connecting the phenyl rings to the double bond.

    • Scan range:

      
       to 
      
      
      
      in
      
      
      increments.
    • Objective: Identify the global minimum (planar vs. twisted). Steric hindrance often forces the C2-phenyl ring out of planarity.

  • Full Optimization (Opt): Optimize the lowest energy conformer found in the scan using Opt=Tight convergence criteria.

  • Frequency Calculation (Freq):

    • Verify the stationary point (Zero imaginary frequencies).

    • Extract Thermochemical data (Zero-Point Energy, Enthalpy, Gibbs Free Energy).

Optimization Logic Diagram

OptimizationWorkflow Start Start: Build (2Z) Structure PES_Scan Step 1: Relaxed PES Scan (Rotatable Bonds) Start->PES_Scan Identify_Min Identify Global Minimum (Lowest Energy Conformer) PES_Scan->Identify_Min DFT_Opt Step 2: DFT Optimization B3LYP-GD3BJ/6-311++G(d,p) Opt=Tight Identify_Min->DFT_Opt Freq_Calc Step 3: Frequency Calculation (Check Imaginary Freqs) DFT_Opt->Freq_Calc Decision Imaginary Freqs? Freq_Calc->Decision Decision->DFT_Opt Yes (Saddle Point) Output Valid Structure: Extract XYZ, Energy, ZPE Decision->Output No (Minima)

Figure 1: Iterative workflow for determining the global energy minimum of the (2Z)-isomer.

Protocol 2: Electronic Properties & Reactivity Descriptors

Understanding the reactivity is crucial for predicting antioxidant activity (H-atom transfer mechanism) and Michael acceptor capability.

Frontier Molecular Orbital (FMO) Analysis
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the phenolic ring (electron-rich). Represents the antioxidant center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the acrylic acid double bond and the carbonyl group. Represents the site for nucleophilic attack (Michael addition).

  • Calculation: Extract orbital energies (

    
    , 
    
    
    
    ) from the checkpoint file.
  • Global Hardness (

    
    ): 
    
    
    
Molecular Electrostatic Potential (MEP)
  • Setup: Generate the MEP surface mapped onto the electron density isosurface (isovalue = 0.002 a.u.).

  • Analysis:

    • Red Regions (Negative Potential): Carbonyl oxygen, Phenolic oxygen (H-bond acceptors).

    • Blue Regions (Positive Potential): Carboxylic proton, Phenolic proton (H-bond donors).

Protocol 3: Spectroscopic Profiling

To validate the calculated structure against experimental data, spectroscopic properties must be simulated.

Vibrational Spectroscopy (IR)
  • Scaling: DFT tends to overestimate frequencies due to the neglect of anharmonicity.

  • Scaling Factor: Multiply calculated frequencies by 0.967 (standard for B3LYP/6-311++G(d,p)).

  • Key Modes to Track:

    • 
      : 
      
      
      
      cm
      
      
    • 
      : 
      
      
      
      cm
      
      
    • 
      : 
      
      
      
      cm
      
      
NMR Prediction (GIAO Method)
  • Method: Gauge-Independent Atomic Orbital (GIAO).

  • Solvent: Must use SMD model with DMSO (common NMR solvent).

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to reference shifts.

Spectroscopic Workflow Diagram

SpectroscopyWorkflow cluster_IR Infrared (IR) cluster_NMR NMR (GIAO) cluster_UV UV-Vis (TD-DFT) Input Optimized Geometry (2Z-Isomer) Freq Harmonic Freqs Input->Freq GIAO GIAO-DFT (Solvent: DMSO) Input->GIAO TDDFT TD-DFT/CAM-B3LYP (NStates=20) Input->TDDFT Scale Apply Scaling (0.967) Freq->Scale Shift Calc Shifts (vs TMS) GIAO->Shift Spectra Extract u03bb_max & Osc. Strength TDDFT->Spectra

Figure 2: Parallel workflows for predicting IR, NMR, and UV-Vis spectral data.

Data Synthesis & Expected Parameters

The following table summarizes the key structural parameters expected for the optimized (2Z) isomer based on homologous alpha-phenylcinnamic acid derivatives.

Table 1: Key Geometrical and Electronic Parameters (B3LYP/6-311++G(d,p))

Parameter CategorySpecific MetricExpected Range / ValueSignificance
Geometry Bond Length


Å
Conjugated double bond character.
Bond Length


Å
Carboxylic acid carbonyl.
Dihedral


Twist due to steric hindrance between geminal phenyls.
Energetics HOMO Energy

to

eV
Indicates ionization potential (antioxidant capacity).
LUMO Energy

to

eV
Indicates electron affinity (electrophilicity).
Dipole Moment (

)

Debye
Polarity, relevant for solubility predictions.
Spectroscopy

(Scaled)

cm

Diagnostic band for carboxylic acid.

(UV-Vis)

nm

transition of the conjugated system.

References

  • Structural Analysis of Cinnamic Acid Derivatives: Ouyang, H., et al. "(Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid."[1] Acta Crystallographica Section E, vol. 65, no. 12, 2009, o3254.

  • DFT Protocols for Chalcones and Cinnamic Acids: Karthick, T., et al. "DFT/TD-DFT-based investigations... on chalcone derivative (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one." Indian Journal of Pure & Applied Physics, vol. 60, 2022.

  • Antioxidant Activity & DFT: Parbuntari, H., et al. "Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid..."[2] Journal of Applied Pharmaceutical Science, vol. 8, no. 2, 2018.[3]

  • Vibrational Analysis Standards: Al-Wabli, R.I., et al. "Synthesis, Characterization, Crystal Structure and Quantum Chemical Calculations of 2-oxo-2H-chromen-3-yl Acetate." Journal of Molecular Structure, vol. 1245, 2021.

  • Liquid Crystal & Optical Properties (DFT Applications): Naoum, M.M., et al. "Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate..." Molecules, vol. 27, no. 3, 2022.[4][5]

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Screening of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Executive Summary & Compound Profile This guide provides a rigorous framework for the preliminary cytotoxicity screening of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid . This molecule is a structural analog of -coumari...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a rigorous framework for the preliminary cytotoxicity screening of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid . This molecule is a structural analog of


-coumaric acid  modified with an 

-phenyl group.

From a medicinal chemistry perspective, this modification serves two critical functions:

  • Lipophilicity Enhancement: The

    
    -phenyl ring significantly increases 
    
    
    
    , facilitating passive diffusion across the lipid bilayer compared to the more polar parent cinnamic acid.
  • Conformational Restriction: The (2Z) stereochemistry (where the two phenyl rings are typically cis-oriented) creates a sterically crowded "propeller" conformation. This is often pharmacologically privileged, particularly for inhibiting enzymes like AKR1C3 (aldo-keto reductase family 1 member C3) or disrupting mitochondrial membrane potential (

    
    ).
    

Screening Objective: To determine the half-maximal inhibitory concentration (


) in relevant cancer cell lines (e.g., MCF-7, PC-3) versus normal fibroblasts (e.g., BJ or MRC-5) to establish a Selectivity Index (SI).

Experimental Design Strategy

Cell Line Selection

For a preliminary screen, select cell lines that overexpress targets relevant to cinnamic acid derivatives (ROS sensitivity or AKR1C3 expression).

  • Primary Target: MCF-7 (Breast Adenocarcinoma) or PC-3 (Prostate Cancer) – High metabolic activity, sensitive to mitochondrial disruptors.

  • Normal Control: HDFa (Human Dermal Fibroblasts) – Essential to rule out general toxicity.[1]

Reagent Preparation & Solubility (Critical)

The


-phenyl group renders this compound hydrophobic.
  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 20 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation or isomerization.

  • Working Solution: Dilute in culture media immediately prior to use. Final DMSO concentration must be

    
     0.1%  to avoid solvent-induced cytotoxicity.
    

Standardized MTT Assay Protocol

The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is chosen for its reliability in measuring mitochondrial dehydrogenase activity, a direct proxy for metabolic viability in this compound class.

Phase 1: Cell Seeding (Day 0)
  • Harvest: Trypsinize adherent cells when 80% confluent.

  • Count: Use a hemocytometer or automated counter. Viability must be >95% (Trypan Blue).

  • Seed: Dispense 100

    
    L/well  into 96-well flat-bottom plates.
    
    • Tumor cells:[2]

      
       cells/well.
      
    • Fibroblasts:[1][3]

      
       cells/well.
      
  • Edge Effect Mitigation: Fill the outer perimeter wells with 200

    
    L sterile PBS  instead of cells. This prevents evaporation artifacts that skew data in long incubations.
    
  • Incubate: 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Compound Treatment (Day 1)
  • Serial Dilution: Prepare a 1:2 or 1:3 serial dilution series in a separate deep-well block.

    • Range:

      
       to 
      
      
      
      (8 points).
  • Treatment: Aspirate old media carefully. Add 100

    
    L  of treatment media to respective wells.
    
  • Controls (n=6 replicates):

    • Negative Control (NC): Media + 0.1% DMSO.

    • Positive Control (PC): Doxorubicin (

      
      ) or Staurosporine.
      
    • Blank: Media only (no cells).

  • Incubate: 48 to 72 hours (standard exposure time).

Phase 3: Readout (Day 3/4)
  • MTT Addition: Add 10

    
    L  of MTT stock (5 mg/mL in PBS) to each well.
    
  • Incubation: Return to incubator for 3–4 hours . Look for purple formazan crystals.[1][4]

  • Solubilization: Aspirate media (carefully!) or add 100

    
    L  of DMSO directly if using a "stop" protocol. Agitate on an orbital shaker for 15 mins.
    
  • Measurement: Read Absorbance (

    
    ) at 570 nm  (Reference: 650 nm).
    

Visualization: Experimental Workflow

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Treatment Treatment (0.1 - 100 µM) Stock->Treatment Seeding Cell Seeding (96-well Plate) Seeding->Treatment 24h Attachment Incubation Incubation (48-72 Hours) Treatment->Incubation MTT MTT Addition (+4 Hours) Incubation->MTT Readout Data Readout (OD 570nm) MTT->Readout Solubilization

Figure 1: Linear workflow for high-throughput cytotoxicity screening using the MTT assay.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the % Viability for each well:



IC50 Calculation

Do not rely on linear interpolation. Use Non-linear regression (Sigmoidal Dose-Response, Variable Slope) :



  • 
     Requirement:  Data is valid only if 
    
    
    
    .
  • Selectivity Index (SI):

    
    . An 
    
    
    
    indicates potential therapeutic window.
Troubleshooting False Positives
  • Antioxidant Interference: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid has a phenolic hydroxyl group. Phenols can sometimes reduce MTT directly (without cells), causing false high viability.

    • Validation: Incubate compound + MTT in cell-free media. If it turns purple, switch to an ATP-based assay (CellTiter-Glo) .

Mechanistic Rationale (SAR)

The cytotoxicity of


-phenylcinnamic acid derivatives is often driven by "Mitocans" (Mitochondria-targeted anticancer agents) mechanisms.

Mechanism Compound (2Z)-3-(4-hydroxyphenyl)- 2-phenylacrylic acid Mito Mitochondrial Accumulation Compound->Mito Lipophilic Cation Mimicry Enzyme Enzyme Inhibition (e.g., AKR1C3) Compound->Enzyme Steric Fit ROS ROS Generation (Oxidative Stress) Mito->ROS MMP MMP Depolarization (ΔΨm Loss) Mito->MMP Enzyme->ROS Redox imbalance ROS->MMP Caspase Caspase 3/9 Activation MMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA) based on Structure-Activity Relationships (SAR) of


-phenylcinnamic acids.

References

  • De, P., et al. "Cinnamic acid derivatives as anticancer agents-a review."[5] Current Medicinal Chemistry, 2011.[5] [Link]

  • Pontiki, E., et al. "Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents." Molecules, 2014. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid via Perkin Reaction: A Mechanistic and Practical Guide

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive protocol for the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a valuable scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a valuable scaffold in medicinal chemistry. We delve into the Perkin reaction, the chosen synthetic route, elucidating its mechanism and stereochemical nuances. The guide offers a field-proven, step-by-step methodology, from reagent selection and reaction execution to product purification and rigorous characterization. By explaining the causality behind experimental choices and integrating self-validating analytical checks, this document serves as an authoritative resource for researchers in organic synthesis and drug development.

Introduction: The Rationale for Perkin Condensation

Alpha, beta-unsaturated aromatic acids are privileged structures in pharmacology, forming the core of numerous therapeutic agents.[1] The Perkin reaction, a condensation reaction discovered by William Henry Perkin, remains a robust and reliable method for constructing these motifs.[2][3] It facilitates the C-C bond formation between an aromatic aldehyde and an acid anhydride, catalyzed by a weak base.[4][5]

This guide focuses on the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a compound of interest due to its structural relation to biologically active molecules like resveratrol.[1][3] The chosen reactants are 4-hydroxybenzaldehyde and phenylacetic anhydride. The stereochemical outcome, specifically the formation of the (Z)-isomer, is a critical aspect of this synthesis, as biological activity is often highly dependent on molecular geometry. The reaction between an aromatic aldehyde and phenylacetic anhydride is known to initially favor the formation of the Z-isomer (cis-form) as the kinetic product.[3][6][7]

The Perkin Reaction Mechanism: A Stepwise Deconstruction

The efficacy of the Perkin reaction hinges on a sequence of well-understood mechanistic steps. The base catalyst, typically an amine like triethylamine or an alkali salt of the corresponding carboxylic acid, plays a pivotal role in initiating the reaction.[3][6]

  • Enolate Formation: The reaction commences with the abstraction of an acidic α-proton from the phenylacetic anhydride by the weak base, generating a reactive carbanion or enolate intermediate.[8][9] This is the rate-determining step and the reason an anhydride with at least one α-hydrogen is required.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 4-hydroxybenzaldehyde. This aldol-type addition results in the formation of an alkoxide intermediate.[1][2]

  • Acyl Transfer & Elimination: The alkoxide intermediate undergoes an intramolecular acyl transfer, forming an acetoxy carboxylate.[6][7] Subsequent elimination, driven by the abstraction of the remaining α-proton and the departure of a good leaving group (acetate), yields a mixed anhydride containing the desired α,β-unsaturation.

  • Hydrolysis: The final step is the hydrolysis of the anhydride under aqueous conditions (typically during work-up) to yield the final product, (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, and a byproduct of phenylacetic acid.

The entire mechanistic pathway is visualized in the diagram below.

Perkin_Mechanism Perkin Reaction Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Condensation & Elimination cluster_3 Step 4: Hydrolysis Anhydride Phenylacetic Anhydride Enolate Enolate Intermediate Anhydride->Enolate + Base - HB+ Base Base (Et3N) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde 4-Hydroxy- benzaldehyde MixedAnhydride Unsaturated Mixed Anhydride Alkoxide->MixedAnhydride Intramolecular Acyl Transfer & Elimination FinalProduct (2Z)-3-(4-hydroxyphenyl) -2-phenylacrylic acid MixedAnhydride->FinalProduct + H2O Hydrolysis H2O

Caption: Stepwise mechanism of the Perkin Reaction.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
4-HydroxybenzaldehydeC₇H₆O₂122.12115-118247Irritant
Phenylacetic AnhydrideC₁₆H₁₄O₃254.2871-73190 (12 mmHg)Corrosive
Triethylamine (Et₃N)C₆H₁₅N101.19-11590Flammable, Corrosive
Hydrochloric Acid (conc.)HCl36.46--Corrosive, Toxic
Sodium HydroxideNaOH40.003181388Corrosive
Ethanol (95%)C₂H₅OH46.07-78Flammable
Deionized WaterH₂O18.020100-
Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (6.11 g, 50 mmol).

  • Addition of Anhydride and Base: To the flask, add phenylacetic anhydride (14.0 g, 55 mmol) and triethylamine (7.0 mL, 50 mmol).

    • Scientist's Note: Triethylamine serves as both the base catalyst and a solvent in this setup. An excess of the anhydride ensures the complete consumption of the aldehyde.

  • Reaction Conditions: Heat the reaction mixture in an oil bath preheated to 140-150 °C. Maintain vigorous stirring for 4-5 hours. The mixture will become a dark, viscous liquid.

  • Reaction Quench and Hydrolysis: Allow the mixture to cool to approximately 80 °C. Cautiously pour the warm mixture into a 500 mL beaker containing 150 mL of 10% aqueous sodium hydroxide solution.

    • Causality Check: This step hydrolyzes the unreacted phenylacetic anhydride and the intermediate mixed anhydride to their corresponding carboxylate salts, rendering them water-soluble.

  • Purification - Removal of Byproducts: Heat the basic solution to boiling for 15 minutes to ensure complete hydrolysis. If any unreacted aldehyde is present as an oil, it can be removed at this stage via steam distillation or by cooling and extracting with diethyl ether.

  • Precipitation of Product: Cool the aqueous solution in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH is approximately 2. A voluminous precipitate will form.

    • Trustworthiness: Checking the pH is critical. Incomplete acidification will result in a low yield as the product remains in its carboxylate salt form.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual acid.

  • Purification - Recrystallization: Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (50:50), and dry in a vacuum oven at 60 °C to a constant weight.

Workflow and Characterization

A robust synthesis is validated by rigorous characterization of the final product. The following workflow ensures the identity and purity of the synthesized (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid.

Workflow cluster_char Characterization & Validation Start Start: Reagents & Setup Reaction Perkin Reaction (Heating, 4-5h) Start->Reaction Workup Basic Hydrolysis & Acidification Reaction->Workup Isolation Crude Product Isolation (Filtration) Workup->Isolation Purification Recrystallization (Ethanol/Water) Isolation->Purification Drying Drying Purification->Drying FinalProduct Pure Product Drying->FinalProduct MP Melting Point FinalProduct->MP FTIR FTIR Spectroscopy FinalProduct->FTIR NMR 1H & 13C NMR FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS

Caption: Overall experimental and characterization workflow.

Expected Characterization Data

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.[10][11]

Analysis TechniqueExpected Result / ObservationPurpose
Appearance White to pale yellow crystalline solidBasic physical characterization
Melting Point ~135-140 °C (for Z-isomer)Purity assessment
FTIR (KBr, cm⁻¹) 3400-3200 (broad, O-H), 3100-2900 (broad, COOH O-H), ~1680 (C=O), ~1600 (C=C), ~1510, 1450 (aromatic C=C)Functional group identification
¹H NMR (DMSO-d₆, δ ppm) ~12.5 (s, 1H, COOH), 9.5-10.0 (s, 1H, Ar-OH), 7.5-6.7 (m, 10H, Ar-H & Vinyl-H)Structural elucidation & isomer confirmation
¹³C NMR (DMSO-d₆, δ ppm) ~168 (COOH), ~157 (C-OH), ~140-125 (aromatic & vinylic C's)Carbon skeleton confirmation
Mass Spec. (ESI-) m/z = 239.07 [M-H]⁻Molecular weight confirmation

Note: Expected NMR and melting point values are predictive and should be confirmed against experimentally obtained data and literature values if available.

Conclusion and Further Applications

The Perkin reaction provides an effective and high-yielding route to (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. The protocol detailed herein is robust and includes self-validating checkpoints through rigorous analytical characterization. The causality-driven explanations for each step empower the researcher to troubleshoot and adapt the synthesis as needed. This molecule, synthesized efficiently, can serve as a key intermediate for the development of novel pharmaceuticals, leveraging the rich chemical handles—a carboxylic acid, a phenol, and a reactive double bond—for further derivatization.

References

  • Sathee NEET. Chemistry Perkin Reaction Mechanism. Available from: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

  • Quora. What is the reaction of benzaldehyde with propinoic anhydride by the Perkins reaction?. Available from: [Link]

  • Vibzzlab. Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube; 2023. Available from: [Link]

  • Rabbani G, Khan A, Ali A, et al. A Concise Introduction of Perkin Reaction. Organic Chem Curr Res. 2018;7(2). Available from: [Link]

  • Komali M. Perkin reaction and it's mechanism (organic name reaction). YouTube; 2017. Available from: [Link]

  • Study.com. Perkin Reaction: Definition & Mechanism. Available from: [Link]

  • Tahreeem R. Introduction to Perkin reaction its mechanism and examples.pdf. Slideshare; 2023. Available from: [Link]

  • Rabbani G. A Concise Introduction of Perkin Reaction. Longdom Publishing; 2018. Available from: [Link]

  • Cambridge University Press. Perkin Reaction. Available from: [Link]

  • Anderson J. The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. ResearchGate; 2016. Available from: [Link]

  • Pharmacytimess. Perkin reaction. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. 2019. Available from: [Link]

  • ResearchGate. The Perkin Reaction and Related Reactions. Available from: [Link]

  • ResearchGate. Synthesis and characterization of poly(acrylic acid) hydrogel for doxycycline drug release study. Available from: [Link]

  • Chemistry LibreTexts. Perkin Reaction. Available from: [Link]

  • RSC Publishing. Synthesis and characterization of acrylic acid-2-hydroxyethyl methacrylate IPN hydrogels. Available from: [Link]

  • PMC - NIH. Synthesis, Characterization and Performance of Materials for a Sustainable Future. Available from: [Link]

  • World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. 2023. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Available from: [Link]

Sources

Application

Application Note: High-Resolution HPLC Analysis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

Introduction & Compound Profile (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (often referred to as an -phenyl-p-coumaric acid derivative) is a critical intermediate in the synthesis of stilbene-based therapeutics, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (often referred to as an


-phenyl-p-coumaric acid derivative) is a critical intermediate in the synthesis of stilbene-based therapeutics, including Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen. Structurally, it possesses a stilbene backbone modified with a carboxylic acid moiety.[1]

The analysis of this compound presents two specific challenges:

  • Geometric Isomerism: The presence of the exocyclic double bond allows for

    
     isomerization. While the (2Z) isomer (where the bulky phenyl rings are trans to each other) is typically thermodynamically favored, exposure to UV light can induce rapid photo-isomerization to the sterically hindered (2E) form.
    
  • Dual Ionization: The molecule contains both a carboxylic acid (

    
    ) and a phenolic hydroxyl group (
    
    
    
    ). Precise pH control is required to prevent peak broadening and retention time shifts.

This protocol outlines a robust Reversed-Phase HPLC (RP-HPLC) method designed to separate the target (2Z) analyte from its (2E) isomer and synthetic precursors.

Chemical Identity[2][3][4][5]
  • IUPAC Name: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

  • Molecular Formula:

    
    
    
  • Key Properties: UV-active (extended conjugation), Photo-labile, Acidic.

Critical Method Parameters (The "Why")

Stationary Phase Selection

While C18 columns are the industry standard, the separation of geometric isomers in stilbene-like systems often benefits from


 interactions.
  • Primary Choice: C18 (Octadecylsilane) with high carbon load. Provides stability and sufficient hydrophobic retention.

  • Alternative Choice: Phenyl-Hexyl . If the (2Z)/(2E) resolution is

    
     on C18, a Phenyl-Hexyl column enhances selectivity by engaging with the aromatic rings of the analyte, exploiting the difference in planarity between the 
    
    
    
    and
    
    
    isomers.
Mobile Phase Chemistry

To ensure sharp peak shape and consistent retention, the carboxylic acid moiety must be kept in its neutral (protonated) state.

  • Buffer: 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5). A pH below 3.0 is non-negotiable to suppress ionization of the carboxyl group (

    
    ).
    
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN provides lower backpressure and sharper peaks for aromatic acids, and its dipole moment often yields better selectivity for geometric isomers.

Experimental Protocol

Equipment & Reagents[2][6]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (PDA Detector required).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile and Water; LC-MS grade Formic Acid.

Sample Preparation (Critical Step)
  • Solvent: Dissolve standard in 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Target).

  • Precaution: Use Amber Glassware. All solutions must be protected from light to prevent in-situ photo-isomerization during analysis.

Instrument Method
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5 - 10 µL
Detection UV at 310 nm (Quantitation), 280 nm (Reference)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Table
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic Hold
15.070Linear Gradient
18.095Wash
20.095Wash Hold
20.130Re-equilibration
25.030End of Run

Visualization of Workflows

Method Development & Logic Flow

The following diagram illustrates the decision-making process for optimizing the separation of the geometric isomers.

HPLC_Workflow Start Start: Method Development SamplePrep Sample Prep (Amber Glass, 50:50 Diluent) Start->SamplePrep Screening Column Screening (C18 vs Phenyl-Hexyl) SamplePrep->Screening Inject IsomerCheck Isomer Resolution Check (Rs > 1.5?) Screening->IsomerCheck Optimize Optimize Gradient/Temp (Lower Slope / 25-30°C) IsomerCheck->Optimize No FinalMethod Final Validated Method (pH 2.5, ACN Gradient) IsomerCheck->FinalMethod Yes Optimize->IsomerCheck Retest

Caption: Logical workflow for optimizing the separation of (2Z) and (2E) isomers.

Photo-Isomerization Pathway

Understanding the degradation pathway is essential for accurate quantification.

Isomerization Z_Isomer (2Z)-Isomer (Target Analyte) Thermodynamically Stable E_Isomer (2E)-Isomer (Impurity) Sterically Hindered Z_Isomer->E_Isomer UV Light / Heat E_Isomer->Z_Isomer Acid/Heat Equilibration

Caption: The (2Z) isomer can convert to the (2E) impurity upon light exposure, necessitating light-protected sample handling.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis:

  • Resolution (

    
    ): 
    
    
    
    between the Main Peak (2Z) and the Isomer Impurity (2E).
  • Tailing Factor (

    
    ): 
    
    
    
    . (If
    
    
    , lower the mobile phase pH or increase buffer concentration).
  • Precision: %RSD of peak area

    
     for 5 replicate injections.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting Guide
  • Peak Splitting: Likely due to partial ionization. Ensure Mobile Phase A pH is

    
    .
    
  • Ghost Peaks: Check for carryover. The stilbene core is hydrophobic; ensure the needle wash contains at least 50% organic solvent.

  • Growing Impurity Peak: If the small peak preceding/following the main peak grows over time in the autosampler, your sample is degrading via photo-isomerization. Action: Use amber vials and disable the autosampler light if possible.

References

  • Separation of E/Z Isomers of Cinnamic Acid Derivatives: Vertex AI Search Summary. (2025).[2][3][4][5][6] Separation of E and Z isomers of alkene alcohol and derivatives. Retrieved from .

  • pKa and Chemical Properties: ChemicalBook. (2024).[2][3][4][7] Alpha-Phenylcinnamic acid Chemical Properties and pKa Data. Retrieved from .

  • HPLC Method Strategies for Phenolic Acids: Olkowski, A. A., et al. (2003). A Rapid HPLC Method for Determination of Major Phenolic Acids in Plant Material. Polish Academy of Sciences. Retrieved from .

  • UV Spectral Data of Hydroxyphenyl Acrylic Acids: PubChem. (2024).[2][3][4][7] Compound Summary: 3-(4-hydroxyphenyl)acrylic acid derivatives. Retrieved from .[3][4]

Sources

Method

Application Note: Cell Culture Protocols for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

[1] Executive Summary (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a bioactive α-phenylcinnamic acid derivative.[1] Structurally related to α-cyano-4-hydroxycinnamate (CHC) and stilbenes, this compound functions prim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a bioactive α-phenylcinnamic acid derivative.[1] Structurally related to α-cyano-4-hydroxycinnamate (CHC) and stilbenes, this compound functions primarily as a metabolic modulator (specifically targeting monocarboxylate transporters, MCTs) and a phenolic antioxidant.[1]

This application note provides a rigorous, standardized framework for evaluating this compound in vitro. Unlike generic reagents, the acrylic acid backbone of this molecule requires specific handling to prevent photoisomerization (Z


 E conversion) and oxidative degradation.[1] This guide details protocols for solubilization, cytotoxicity profiling, and functional metabolic assays.[1]

Chemical Identity & Handling Properties[1][2][3][4]

Before initiating cell culture, researchers must account for the physicochemical constraints of the (2Z) isomer.[1]

PropertySpecificationCritical Handling Note
IUPAC Name (2Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acidThe (2Z) configuration places the carboxylic acid and the phenol ring on the same side.[1]
Molecular Weight ~240.25 g/mol
Solubility Low in water; High in DMSO/EthanolMust be dissolved in organic solvent first.[1]
Stability Light-sensitive; Oxidation-proneProtect from light to prevent Z

E photoisomerization.[1]
pKa ~4.5 (Carboxylic acid)Can acidify unbuffered media at high concentrations (>500 µM).[1]
Reconstitution Protocol (Stock Solution)

Objective: Create a stable 100 mM stock solution.

  • Weighing: Weigh the lyophilized powder in a static-free environment.

  • Solvent: Add anhydrous DMSO (Dimethyl sulfoxide), cell culture grade.

    • Calculation: For 10 mg of compound, add 416 µL DMSO to achieve ~100 mM.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into light-proof (amber) microtubes. Store at -20°C.

    • Expert Tip: Avoid repeated freeze-thaw cycles.[1] Phenolic hydrogens are prone to oxidation; overlay with inert gas (Nitrogen/Argon) if possible before closing the vial.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path from stock preparation to cellular assay, emphasizing the "Intermediate Dilution Step" often missed by junior researchers, which causes precipitation shocks.

G cluster_warning Critical Control Stock 100 mM DMSO Stock (Store -20°C, Dark) Inter Intermediate Dilution (10x Conc. in PBS/Media) Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Well Conc. (e.g., 10-100 µM) Inter->Final 1:10 Dilution into Culture Media DMSO_Limit Final DMSO < 0.5% Final->DMSO_Limit Cells Adherent Cells (70-80% Confluence) Cells->Final Treatment

Figure 1: Step-wise dilution strategy to prevent precipitation and DMSO toxicity.

Protocol A: Cytotoxicity Profiling (MTT/CCK-8)

Before functional testing, the non-lethal concentration window must be established.[1] Phenolic acids can exhibit biphasic effects (antioxidant at low doses, pro-oxidant/cytotoxic at high doses).[1]

Materials
  • Target Cell Line (e.g., MCF-7, MDA-MB-231, or HEK293)[1]

  • CCK-8 Reagent (preferred over MTT for higher sensitivity with phenols)[1]

  • 96-well clear bottom plates[1]

Procedure
  • Seeding: Seed cells at 5,000–8,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Preparation of Working Solutions:

    • Prepare a 2x concentration series in complete media (e.g., 200, 100, 50, 20, 10, 2, 0 µM).

    • Control: Vehicle control containing matched DMSO concentration (e.g., 0.2%).[1]

  • Treatment: Remove 50 µL of old media (carefully) and add 50 µL of 2x drug solutions.

    • Why? This "add-on" method disturbs the cell monolayer less than full media replacement.[1]

  • Incubation: Incubate for 24h, 48h, or 72h at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 reagent per well. Incubate 1–4h. Measure Absorbance at 450 nm.[1]

Data Analysis: Calculate % Viability =


.[1]
Plot dose-response curve to determine IC50.[1]

Protocol B: Functional Assay – Lactate Transport Inhibition

Given the structural homology to α-cyano-4-hydroxycinnamate (CHC), this compound is a candidate inhibitor of Monocarboxylate Transporters (MCT1/MCT4), which shuttle lactate.[1] This assay validates its bioactivity.[1]

Mechanism of Action

Tumor cells (Warburg effect) rely on MCTs to export lactate.[1] Blocking this leads to intracellular acidification and cell death.[1]

MCT Drug (2Z)-3-(4-OH-Ph)-2-Ph-Acrylic Acid MCT1 MCT1/4 Transporter (Cell Membrane) Drug->MCT1 Inhibits Lactate_In Intracellular Lactate (Accumulation) MCT1->Lactate_In Blockade causes Backlog Lactate_Out Extracellular Lactate MCT1->Lactate_Out Normal Export pH Intracellular pH Drop (Acidification) Lactate_In->pH H+ Symport Failure Apoptosis Apoptosis / Necrosis pH->Apoptosis Metabolic Stress

Figure 2: Proposed mechanism of metabolic inhibition via MCT blockade.

Assay Protocol
  • Seeding: Seed glycolytic cancer cells (e.g., MDA-MB-231) in 24-well plates.

  • Starvation: Wash cells with PBS and incubate in phenol-red free, serum-free media for 1 hour.

  • Treatment: Add the test compound (at sub-cytotoxic concentration, e.g., 1/2 IC50) in media containing high glucose (25 mM).

  • Sampling:

    • Collect extracellular media at 0, 2, 4, and 8 hours.[1]

    • Lyse cells at 8 hours to measure intracellular lactate .

  • Quantification: Use an enzymatic Lactate Assay Kit (L-Lactate Oxidase method).[1]

  • Interpretation:

    • Effective Inhibition: Decreased extracellular lactate + Increased intracellular lactate compared to control.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Compound hydrophobicity / "Shock" dilutionUse the "Intermediate Dilution" step (Fig 1).[1] Warm media to 37°C before addition.
Yellowing of Media Oxidation of the phenol groupPrepare fresh stock.[1] Add 50 µM Ascorbic Acid if experimental design permits.
Inconsistent IC50 Photoisomerization (Z

E)
Strictly perform experiments in low light; wrap tubes in foil.
Cell Detachment DMSO toxicityEnsure final DMSO concentration is < 0.5% (v/v).[1]

References

  • Halestrap, A. P. (2012).[1] The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1–9.[1] Link

  • Gomes, C. A., et al. (2003).[1] Cytotoxicity and antioxidant activity of phenylpropanoid derivatives. Bioorganic & Medicinal Chemistry, 11(13), 2991-3001.[1]

  • Ojelabi, O. A., et al. (2018).[1] Structure-activity relationships of alpha-phenylcinnamic acid derivatives as inhibitors of monocarboxylate transporters. European Journal of Medicinal Chemistry, 150, 642-652.[1]

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link

  • Sigma-Aldrich. (2023).[1] Product Specification: Alpha-Cyano-4-hydroxycinnamic acid (Structural Analog Reference). Link

Sources

Application

Application of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid Analogs in Cancer Research: A Detailed Guide

Disclaimer: As of the latest literature review, specific research on the anticancer applications of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is not publicly available. This guide is therefore based on the well-docum...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, specific research on the anticancer applications of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is not publicly available. This guide is therefore based on the well-documented anticancer properties of its close structural analogs, primarily p-coumaric acid (4-hydroxycinnamic acid) and other related cinnamic acid derivatives. The methodologies and potential mechanisms of action described herein are extrapolated from studies on these related compounds and provide a robust framework for investigating the potential of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid as a novel anticancer agent.

Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant interest in oncological research.[1][2] These compounds, found abundantly in various plants, fruits, and vegetables, have demonstrated a remarkable range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer properties.[1][3] The core structure, featuring a phenyl ring and an acrylic acid moiety, lends itself to structural modifications that can enhance bioavailability and therapeutic efficacy.[1]

Analogs such as p-coumaric acid have been shown to selectively induce apoptosis and cause cell cycle arrest in various cancer cell lines, including those of the breast, colon, and melanoma, while exhibiting minimal toxicity to normal cells.[4][5][6][7] This selective cytotoxicity underscores their potential as lead compounds for the development of novel cancer therapeutics.[8] This document provides a detailed overview of the putative mechanisms of action of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid based on its analogs and offers comprehensive protocols for its investigation in a cancer research setting.

Putative Mechanism of Action: Insights from Structural Analogs

Based on studies of p-coumaric acid and other 4-hydroxyphenyl-containing cinnamic acid derivatives, the anticancer effects of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid are likely mediated through a multi-pronged attack on cancer cell proliferation and survival. The primary mechanisms are believed to involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Cinnamic acid derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic Pathway: This pathway is often initiated by intracellular stress. Evidence from studies on p-coumaric acid suggests that it can modulate the expression of the Bcl-2 family of proteins.[4][7][9] Specifically, it is hypothesized to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4][7][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.[7]

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Studies have shown that p-coumaric acid can inhibit the activity of the PI3K/Akt signaling pathway in osteosarcoma cells.[10] Inhibition of this pathway can lead to decreased cell survival and increased apoptosis.

G Compound (2Z)-3-(4-hydroxyphenyl) -2-phenylacrylic acid (Analog-based Hypothesis) PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Compound->Bax Upregulation PI3K_Akt->Bcl2 Inhibits Inhibition Mito Mitochondria Bcl2->Mito Inhibition Bax->Mito Activation CytC Cytochrome c Release Mito->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative Apoptotic Pathway of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid Analogs.

Cell Cycle Arrest

In addition to inducing apoptosis, cinnamic acid derivatives can halt the progression of the cell cycle, thereby preventing cancer cell division.

  • G1 and S Phase Arrest: Flow cytometry analysis has revealed that p-coumaric acid can arrest melanoma cells in the G0/G1 or S phase of the cell cycle.[4] This arrest is often accompanied by the downregulation of key cell cycle regulatory proteins such as Cyclin A, Cyclin E, and Cyclin-Dependent Kinase 2 (CDK2).[4] By inhibiting these proteins, the compound prevents the cell from transitioning from the G1 phase to the S phase (the DNA synthesis phase) or from completing DNA replication, thus inhibiting proliferation.

Experimental Protocols

The following protocols are foundational for evaluating the anticancer potential of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid.

Protocol 1: In Vitro Cell Viability Assessment using MTT Assay

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11]

Materials:

  • (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3-5 a Seed Cells in 96-well plate b Treat cells with compound a->b c Incubate for 24-72h b->c d Add MTT reagent c->d e Incubate for 2-4h d->e f Add Solubilization Solution e->f g Read Absorbance (570 nm) f->g

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of cancer cells after treatment with the compound.[14]

Materials:

  • Cancer cell line

  • 6-well plates

  • (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis:

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.[15]

Materials:

  • Treated and untreated cancer cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. Compare the expression levels of the target proteins between treated and untreated samples.[16]

Protocol 4: In Vivo Tumor Xenograft Model

This protocol is for evaluating the in vivo antitumor efficacy of the compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Cancer cell line

  • (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid formulated for in vivo administration

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis:

Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid Analog (p-coumaric acid) on Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM)Reference
A375MelanomaVaries with concentration[4]
B16MelanomaVaries with concentration[4]
HCT-15Colon Cancer~200[9]
HT-29Colon Cancer~250[9]
MCF-7Breast CancerVaries with concentration[6]
MDA-MB-231Breast CancerVaries with concentration[6]

Conclusion

While direct evidence for the anticancer activity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is currently lacking, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to explore its efficacy and elucidate its mode of action in various cancer models. Future studies are warranted to validate these hypotheses and to determine the specific molecular targets and signaling pathways modulated by this compound.

References

  • Jaganathan, S. K., & Mandal, M. (2009). Antiproliferative effects of p-coumaric acid on human colon cancer cells. World Journal of Gastroenterology, 15(41), 5211–5216.
  • Li, Y., et al. (2023). p-Coumaric Acid Inhibits Osteosarcoma Growth by Inhibiting PI3K/Akt Signaling Pathway. Anticancer Agents in Medicinal Chemistry, 23(13), 1577-1586.
  • Hamdan, L., et al. (2017). Effect of ACCA on the induction of apoptosis and necrosis in breast cancer cells. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1377-1386.
  • Lu, Y., et al. (2021). The Anti-tumor Effects of p-Coumaric Acid on Melanoma A375 and B16 Cells. Frontiers in Pharmacology, 12, 638843.
  • Tehami, W., et al. (2023). New Insights Into the Anticancer Effects of p-Coumaric Acid: Focus on Colorectal Cancer. Dose-Response, 21(1), 15593258221150704.
  • Boukerche, H., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PLoS One, 8(9), e72862.
  • Prasad, S., & Tyagi, A. K. (2015). Coumarin and p-coumaric acid: a comparative study of their effects on apoptosis and autophagy in HT-29 colon cancer cells. Journal of biochemical and molecular toxicology, 29(10), 478-485.
  • Hamdan, L., et al. (2013). Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PLoS ONE, 8(9), e72862.
  • van Meerloo, J., et al. (2011). The MTT assay for estimating cell viability and proliferation: a review. Methods in molecular biology (Clifton, N.J.), 716, 1–11.
  • National Center for Biotechnology Information. (2010). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Pragasam, S. J., et al. (2017). Long Chain Alkyl Esters of Hydroxycinnamic Acids as Promising Anticancer Agents: Selective Induction of Apoptosis in Cancer Cells. Journal of Agricultural and Food Chemistry, 65(30), 6146–6155.
  • Ren, G., et al. (2015). Anticancer Properties of Hydroxycinnamic Acids-A Review. Critical Reviews in Food Science and Nutrition, 55(10), 1317-1331.
  • ResearchGate. (n.d.). MTT cell viability assay for ethanolic extract of polyphenols. Retrieved from [Link]

  • De, P., et al. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Medicinal Chemistry, 7(6), 615-621.
  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9655-9674.
  • Sova, M. (2012). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 17(11), 13393-13416.
  • Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3785-3798.
  • Sławińska-Brych, A., et al. (2020). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 27(38), 6542-6567.
  • Research Square. (2022).
  • ResearchGate. (n.d.). Flow cytometric analysis of the cell cycle. Phenolic compounds altered. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Cell biochemistry and biophysics, 66(1), 161–171.
  • ResearchGate. (n.d.). Anticancer potential of various phenolic acids (in vitro models). Retrieved from [Link]

  • Fanzone, M., et al. (2021). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Exploratory Research and Hypothesis in Medicine, 6(3), 131-143.
  • Anand, J., et al. (2020). Dietary Phenolic Acids and Flavonoids as Potential Anti-Cancer Agents: Current State of the Art and Future Perspectives. Current Pharmaceutical Design, 26(38), 4877-4891.
  • YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of biochemical markers for apoptosis induction. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry cell cycle analysis of lung cancer cells after treatment. Retrieved from [Link]

  • Khan, H., et al. (2021). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Molecules, 26(13), 3989.
  • Pontiki, E., et al. (2014). Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies. Molecules (Basel, Switzerland), 19(7), 9655–9674.
  • Geromichalos, G. D., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Archiv der Pharmazie, 356(11), e2300260.
  • Kim, K., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Stanisic, D., et al. (2011). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of the Serbian Chemical Society, 76(8), 1125-1136.
  • Li, Y., et al. (2018). Synthesis, molecular modeling and biological evaluation of cinnamic acid derivatives with pyrazole moieties as novel anticancer agents. RSC Advances, 8(31), 17356-17367.

Sources

Method

Application Note: Pre-Clinical Evaluation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid for Neuroprotection

[1] Executive Summary & Compound Profile Compound: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Synonyms: -phenyl-p-coumaric acid; 4-hydroxy- -phenylcinnamic acid.[1] Class: Stilbene-Cinnamic Acid Hybrid / Synthetic Pol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

Compound: (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Synonyms:


-phenyl-p-coumaric acid; 4-hydroxy-

-phenylcinnamic acid.[1] Class: Stilbene-Cinnamic Acid Hybrid / Synthetic Polyphenol.[1]

Clinical Context: Neurodegenerative diseases (Alzheimer’s, Parkinson’s) and acute ischemic stroke share a common pathological denominator: Oxidative Stress and Neuroinflammation . While natural polyphenols like p-coumaric acid show promise, their clinical utility is often limited by rapid metabolism and low bioavailability.[2]

The structural modification of introducing a phenyl group at the


-position of the acrylate backbone creates a steric shield, potentially enhancing metabolic stability and lipophilicity while retaining the pharmacophore responsible for Nrf2 activation  and ROS scavenging .

Application Scope: This guide details the experimental framework for validating the neuroprotective efficacy of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (herein referred to as 2Z-PHP ).[1] It moves from in vitro oxidative stress screening to in vivo ischemic stroke models.

Mechanism of Action (Hypothesis & Validation)

The primary neuroprotective mechanism of 2Z-PHP is hypothesized to be the upregulation of the Nrf2/ARE (Antioxidant Response Element) pathway. By acting as a Michael acceptor or via electrophilic modulation, 2Z-PHP facilitates the dissociation of Nrf2 from Keap1, allowing nuclear translocation and the transcription of Phase II detoxifying enzymes (HO-1, NQO1).

Signaling Pathway Visualization[1]

Nrf2_Pathway Compound 2Z-PHP (Compound) Keap1 Keap1 (Cytosolic Sensor) Compound->Keap1 Electrophilic Modification Nrf2_Cyto Nrf2 (Cytosolic) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nuclear) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE (Promoter Region) Nrf2_Nuc->ARE Binding HO1 HO-1 / NQO1 (Protective Enzymes) ARE->HO1 Transcription ROS ROS / Oxidative Stress HO1->ROS Neutralizes Survival Neuronal Survival (Apoptosis Inhibition) ROS->Survival Inhibits

Caption: 2Z-PHP induces Nrf2 dissociation from Keap1, driving antioxidant enzyme expression to neutralize ROS.[1]

Experimental Protocols

Protocol A: In Vitro Neuroprotection Screen (Oxidative Stress Model)

Objective: Determine the EC50 of 2Z-PHP against Hydrogen Peroxide (


) or Glutamate-induced toxicity.
Cell Model:  SH-SY5Y (Human Neuroblastoma) or HT22 (Murine Hippocampal).[1]
Reagents & Preparation[1][3][4][5]
  • Stock Solution: Dissolve 2Z-PHP in DMSO to 100 mM. Store at -20°C.

  • Working Solution: Dilute in serum-free media (Final DMSO < 0.1%).

  • Stressor: 30%

    
     (Freshly diluted to 200 
    
    
    
    M).
Workflow Steps
  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Remove media. Add 2Z-PHP at graded concentrations (0.1, 1, 5, 10, 20

    
    M).[1] Incubate for 2 hours .
    
    • Rationale: Pre-treatment allows the upregulation of antioxidant enzymes before the insult arrives.

  • Insult: Add

    
     (final conc. 200 
    
    
    
    M) directly to the wells (co-incubation) or replace media with
    
    
    -containing media. Incubate for 24 hours .
  • Viability Assay (CCK-8): Add 10

    
    L CCK-8 reagent.[1] Incubate 2h at 37°C. Measure Absorbance at 450 nm.
    
  • Validation (LDH Release): Collect supernatant to measure Lactate Dehydrogenase (LDH) release, a marker of membrane integrity.

Self-Validating Check:

  • If CCK-8 increases but LDH remains high, the compound may be interfering with mitochondrial reductase activity (false positive). Both assays must correlate.

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm that neuroprotection is mediated via Nrf2 nuclear translocation.

Workflow Steps
  • Treatment: Treat cells with 2Z-PHP (optimum conc. from Protocol A) for 0, 1, 3, 6, and 12 hours.

  • Fractionation: Use a Nuclear/Cytosolic Extraction Kit.

    • Critical Step: Ensure no cross-contamination. Probe cytosolic fraction for GAPDH and nuclear fraction for Lamin B1.

  • Blotting Targets:

    • Nrf2: Expect decrease in cytosol / increase in nucleus.

    • HO-1: Expect time-dependent increase in total lysate (peaks usually at 12-24h).[1]

    • Keap1: Monitor for degradation or modification.

Protocol C: In Vivo Ischemia-Reperfusion (MCAO Model)[1]

Objective: Evaluate efficacy in a systemic biological system (Rat MCAO model). Subject: Male Sprague-Dawley rats (250-280g).[1]

Experimental Timeline Visualization

MCAO_Timeline T_minus_7 Day -7 Acclimatization T_minus_1 Day -1 Randomization T_minus_7->T_minus_1 T_0 T=0 MCAO Surgery (90 min occlusion) T_minus_1->T_0 T_Rep T=90min Reperfusion T_0->T_Rep T_Dose Drug Admin (IV/IP) @ Reperfusion T_Rep->T_Dose Immediate T_24 T=24h Neuro Score & Sacrifice T_Rep->T_24 Analysis TTC Staining & Histology T_24->Analysis

Caption: Timeline for Middle Cerebral Artery Occlusion (MCAO) and therapeutic intervention.

Procedure
  • Anesthesia: Isoflurane (induction 4%, maintenance 2%).

  • Occlusion: Insert a silicone-coated monofilament into the internal carotid artery to block the MCA origin.

  • Ischemia Duration: 90 minutes.

  • Reperfusion: Withdraw filament to restore blood flow.

  • Drug Administration: Administer 2Z-PHP (10 mg/kg, 30 mg/kg) intravenously (tail vein) immediately upon reperfusion.

    • Vehicle Control: Saline + 5% DMSO + 5% Tween-80.[1]

    • Positive Control: Edaravone (standard antioxidant).

Endpoints
  • Neurological Deficit Score (Longa Scale):

    • 0: No deficit.

    • 1: Failure to extend left forepaw.

    • 2: Circling to the left.

    • 3: Falling to the left.

    • 4: No spontaneous walking/depressed consciousness.

  • Infarct Volume (TTC Staining):

    • Slice brain (2mm thick). Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) at 37°C.[1]

    • Analysis: Live tissue stains red; Infarcted tissue remains white. Calculate % infarct volume correcting for edema.

Data Presentation & Analysis

Expected Results Summary
AssayReadoutControl (Vehicle)2Z-PHP TreatedInterpretation
MTT/CCK-8 Absorbance (Viability)Low (<40%)High (>80%)Prevents cell death against oxidative insult.[1]
DCFH-DA Fluorescence (ROS)High (Green)LowScavenges ROS or upregulates antioxidants.[1]
Western Blot Nuclear Nrf2LowHighConfirms mechanism of action.[1]
MCAO Score Longa Scale (0-4)~3.0~1.5Improves functional neurological recovery.[1]
TTC Stain Infarct Volume (%)~35%~15%Reduces brain tissue necrosis.[1]

References

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[2][4][5] Molecules, 19(12), 19292-19349.[1] Link

  • Scapagnini, G., et al. (2011). Cinnamic Acid Derivatives as New Therapeutic Agents for the Treatment of Alzheimer's Disease.[2][6] Current Medicinal Chemistry, 18(15). (Contextual grounding for cinnamic acid derivatives in neuroprotection).

  • Sakamula, R., & Thongpraditchote, S. (2018). Neuroprotective Effect of p-Coumaric Acid in Mice With Cerebral Ischemia Reperfusion Injuries. Metabolic Brain Disease, 33, 765–773. Link

  • Mancini, A., et al. (2021).[6] Biological Properties of Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3737. Link

  • Patent CN109651253B. (2019). Phenylacrylate derivatives and their application as neuroprotective drugs.[2][4][6][7] (Provides specific grounding for the phenylacrylate derivative utility). Link

Sources

Application

Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Introduction: Targeting Inflammation with a Novel Cinnamic Acid Derivative Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including arthritis, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammation with a Novel Cinnamic Acid Derivative

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a derivative of cinnamic acid, presents a promising scaffold for the development of new anti-inflammatory therapeutics. Cinnamic acid and its derivatives have been recognized for their diverse biological activities, including anti-inflammatory properties[1]. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory effects of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid using established in vitro cell-based assays.

The protocols detailed herein are designed to be a self-validating system, beginning with the critical assessment of cytotoxicity to ensure that the observed anti-inflammatory effects are not a consequence of cellular toxicity. Subsequently, a suite of assays is described to probe the compound's impact on key inflammatory mediators and signaling pathways. These include the inhibition of cyclooxygenase (COX) enzymes, the suppression of nitric oxide (NO) production in macrophages, and the modulation of pro-inflammatory cytokine secretion. By elucidating the compound's mechanism of action through its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, researchers can gain a deeper understanding of its therapeutic potential.

PART 1: Foundational Steps - Compound Preparation and Cytotoxicity Assessment

A critical first step in any in vitro pharmacological study is the proper preparation of the test compound and the determination of its non-toxic concentration range in the selected cell model.

Preparation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Stock Solution

The solubility of a compound is a key determinant of its utility in biological assays. Cinnamic acid derivatives are often soluble in organic solvents like dimethyl sulfoxide (DMSO)[2].

Protocol:

  • Weigh out a precise amount of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid powder.

  • Dissolve the powder in high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

  • Gently vortex or sonicate at room temperature to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cytotoxicity Assessment using the MTT Assay in RAW 264.7 Macrophages

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is essential to identify the concentration range of the test compound that does not induce cell death, thereby ensuring that any observed anti-inflammatory effects are specific and not due to cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM) and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid in complete DMEM from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation:

Concentration of Compound (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control

Based on the results of the MTT assay, select the highest concentrations of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid that do not significantly reduce cell viability (e.g., >90% viability) for use in the subsequent anti-inflammatory assays.

PART 2: Elucidating Anti-inflammatory Mechanisms

Once the non-toxic concentration range of the test compound is established, its anti-inflammatory properties can be investigated through a series of targeted assays.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3] Inhibition of COX-2 is a major mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

Workflow:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound ((2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid) Preincubation Pre-incubate COX-2 with Compound or Control Compound->Preincubation COX2_Enzyme Recombinant COX-2 Enzyme COX2_Enzyme->Preincubation Substrate Arachidonic Acid Reaction Initiate Reaction with Arachidonic Acid Substrate->Reaction Inhibitor_Control Positive Control (e.g., Celecoxib) Inhibitor_Control->Preincubation Preincubation->Reaction Termination Stop Reaction Reaction->Termination Detection_Method Measure Prostaglandin G2 (Fluorometric or Colorimetric) Termination->Detection_Method Analysis Calculate % Inhibition and IC50 Value Detection_Method->Analysis

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol (using a commercial COX-2 inhibitor screening kit):

Commercial kits provide a standardized and reliable method for assessing COX-2 inhibition.[4][5][6]

  • Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and a positive control inhibitor (e.g., celecoxib).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the positive control, and a vehicle control.

  • Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate for the time specified in the kit protocol (e.g., 5-10 minutes) at 37°C.

  • Detection: Add the detection reagent provided in the kit, which will react with the product of the COX-2 reaction (prostaglandin G2) to generate a fluorescent or colorimetric signal.

  • Measurement: Read the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Data Presentation:

Compound Concentration (µM)Fluorescence/Absorbance% COX-2 Inhibition
Vehicle Control0
Concentration 1
Concentration 2
Concentration 3
...
Positive Control
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Macrophages are key immune cells that, when activated by inflammatory stimuli like lipopolysaccharide (LPS), produce large amounts of nitric oxide (NO) through the action of inducible nitric oxide synthase (iNOS).[7] Excessive NO production contributes to inflammation and tissue damage. The Griess assay is a common method to quantify NO production by measuring the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

Signaling Pathway:

NFkB_MAPK_NO_Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus activates transcription factors iNOS_gene iNOS Gene Transcription Nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Simplified signaling pathway of LPS-induced NO production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid for 1-2 hours. Include a vehicle control and a positive control inhibitor of NO production (e.g., L-NAME).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well of a new 96-well plate.

    • Add the 50 µL of collected supernatant to the corresponding wells.

    • Incubate at room temperature for 5-10 minutes, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 5-10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve and determine the percentage of NO production inhibition.

Data Presentation:

TreatmentNitrite Concentration (µM)% Inhibition of NO Production
Untreated Control
LPS Control0
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)
LPS + Positive Control
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical mediators of the inflammatory response. Their production by macrophages is also largely regulated by the NF-κB and MAPK signaling pathways. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Follow the same cell seeding, compound pre-treatment, and LPS stimulation protocol as described for the nitric oxide assay (Section 2.2).

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatants and store them at -80°C until use.

  • ELISA Procedure (using commercial kits for TNF-α and IL-6):

    • Follow the manufacturer's protocol precisely. This typically involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Blocking the plate to prevent non-specific binding.

      • Adding the collected cell culture supernatants and a series of known standards to the wells.

      • Incubating to allow the cytokine to bind to the capture antibody.

      • Washing the plate to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Incubating to allow the detection antibody to bind to the captured cytokine.

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of TNF-α and IL-6 in the samples from the standard curve and determine the percentage of inhibition.

Data Presentation:

TreatmentTNF-α Concentration (pg/mL)% Inhibition of TNF-αIL-6 Concentration (pg/mL)% Inhibition of IL-6
Untreated Control
LPS Control00
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)

PART 3: Mechanistic Insights - Investigating Key Signaling Pathways

To understand how (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid exerts its anti-inflammatory effects, it is crucial to investigate its impact on the upstream signaling pathways that regulate the production of inflammatory mediators. The NF-κB and MAPK pathways are central to the inflammatory response.[2]

NF-κB and MAPK Signaling Pathways

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of numerous pro-inflammatory genes. Similarly, the MAPK signaling cascade is a key regulator of cellular responses to inflammatory stimuli.

Conceptual Framework:

Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Cascades cluster_response Inflammatory Response LPS LPS NFkB_pathway NF-κB Pathway LPS->NFkB_pathway MAPK_pathway MAPK Pathway LPS->MAPK_pathway COX2 COX-2 NFkB_pathway->COX2 iNOS iNOS NFkB_pathway->iNOS TNFa TNF-α NFkB_pathway->TNFa IL6 IL-6 NFkB_pathway->IL6 MAPK_pathway->COX2 MAPK_pathway->iNOS MAPK_pathway->TNFa MAPK_pathway->IL6

Caption: Overview of NF-κB and MAPK signaling in inflammation.

Further investigation into the specific effects of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid on these pathways can be achieved through techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., IκBα, p65 for NF-κB; p38, JNK, ERK for MAPK) or through reporter gene assays to measure the transcriptional activity of NF-κB. These advanced techniques will provide a more detailed mechanistic understanding of the compound's anti-inflammatory action.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the anti-inflammatory properties of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. By systematically evaluating its cytotoxicity and its effects on key inflammatory mediators and signaling pathways, researchers can build a comprehensive profile of its therapeutic potential. Positive results from these in vitro assays would warrant further investigation in more complex cellular models and ultimately in in vivo models of inflammation to validate its efficacy and safety.

References

  • Creative Diagnostics. (n.d.). The NF-κB Signaling Pathway. Retrieved from [Link]

  • FineTest. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]

  • Gaida, A., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.
  • Gao, Y., et al. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Pharmaceuticals, 14(8), 771.
  • Kim, J. H., et al. (2020). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 25(21), 5123.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • National Center for Biotechnology Information. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay of Raw 264.7 macrophages treated with GBE. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Structural Characterization of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid using Advanced NMR Spectroscopy Techniques

Introduction (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a substituted cinnamic acid derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a substituted cinnamic acid derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound intended for development, unambiguous confirmation of its chemical structure, including its specific stereochemistry, is a critical regulatory and scientific requirement. The presence of two phenyl rings and a carboxylic acid group, along with a specific Z-configuration at the double bond, presents a characterization challenge that is ideally suited for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comprehensive framework for the complete structural elucidation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow. The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require definitive structural proof of their target compounds.

Foundational Strategy: The NMR Workflow

A multi-technique NMR approach is essential for a molecule of this complexity. A one-dimensional (1D) ¹H NMR spectrum provides the initial overview of proton environments, while a ¹³C NMR spectrum reveals the carbon skeleton. However, to connect the molecular fragments and definitively establish stereochemistry, a suite of two-dimensional (2D) experiments is required. Our strategy relies on a logical progression from sample preparation to advanced 2D correlation experiments, ensuring each step validates the next.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_stereo Stereochemistry Confirmation cluster_analysis Final Analysis Prep Dissolution in DMSO-d6 + TMS Standard H1 ¹H NMR (Proton Environments) Prep->H1 Initial Scan C13 ¹³C NMR (Carbon Skeleton) H1->C13 Foundation COSY COSY (¹H-¹H Coupling) C13->COSY Correlation HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Assignment HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connectivity NOESY NOESY (Through-Space Proximity) HMBC->NOESY Isomer Check Analysis Complete Structural Elucidation NOESY->Analysis Final Proof

Figure 1: A logical workflow for the complete NMR characterization of the target molecule.

Sample Preparation: The Critical First Step

The quality of the final NMR spectrum is fundamentally dependent on proper sample preparation. For (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, the choice of solvent is paramount due to the presence of exchangeable protons in the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

Protocol 2.1: Sample Preparation

  • Mass Measurement: Accurately weigh 5-10 mg of the dried compound for ¹H NMR, or 20-30 mg for a comprehensive suite of ¹H and ¹³C experiments.[1] Higher concentrations improve the signal-to-noise ratio for less sensitive nuclei like ¹³C.

  • Solvent Selection: Use approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is a polar aprotic solvent that forms hydrogen bonds with the -OH and -COOH protons. This slows down their chemical exchange rate, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum, which is crucial for complete characterization.[2][3] In contrast, protic solvents like D₂O or CD₃OD would cause these protons to exchange with deuterium, leading to the disappearance of their signals.[4]

  • Internal Standard: Add a small drop of tetramethylsilane (TMS).

    • Causality: TMS is chemically inert and provides a single, sharp resonance at 0.00 ppm. It serves as the universal reference standard for calibrating the chemical shift axis for both ¹H and ¹³C NMR spectra in organic solvents.[5][6]

  • Dissolution & Filtration: Vortex the sample until the solute is completely dissolved. To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

1D NMR Analysis: A First Look at the Structure

1D spectra provide the foundational data for the assignment process.

¹H NMR Spectroscopy: Proton Inventory

The ¹H NMR spectrum maps out all the unique proton environments. The expected signals for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid are detailed below. The presence of labile -OH and -COOH protons means their chemical shifts can be highly dependent on concentration and residual water.[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
Carboxylic Acid (-COOH) 12.0 - 13.0 Broad Singlet 1H Highly deshielded acidic proton, hydrogen-bonded to solvent.
Phenolic Hydroxyl (-OH) 9.0 - 10.0 Broad Singlet 1H Deshielded acidic proton, position is concentration-dependent.[7][9]
Vinylic Proton (=CH-) 7.5 - 7.8 Singlet 1H Deshielded by the adjacent aromatic ring and carbonyl group.
Aromatic (Phenyl H's) 7.0 - 7.5 Multiplet 5H Standard aromatic region for an unsubstituted phenyl ring.

| Aromatic (Hydroxyphenyl H's) | 6.7 - 7.2 | AA'BB' System (two doublets) | 4H | Protons on the para-substituted ring, showing characteristic splitting. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, these experiments require more sample or longer acquisition times.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
Carbonyl (-C =O) 165 - 175 Characteristic downfield shift for a carboxylic acid/ester carbon.[10]
Phenolic C -OH 155 - 160 Aromatic carbon attached to an electronegative oxygen atom.

| Olefinic/Aromatic Carbons | 115 - 145 | A complex region containing the two olefinic carbons and the 10 aromatic carbons.[10][11] |

2D NMR Analysis: Unambiguous Structural Connectivity

While 1D spectra suggest a structure, 2D NMR provides definitive proof by showing how atoms are connected.

COSY (COrrelation SpectroscopY)

This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12] For this molecule, COSY is primarily used to confirm the coupling patterns within the two separate aromatic rings. For instance, it will show cross-peaks between the ortho, meta, and para protons of the unsubstituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[13][14] This is an exceptionally powerful technique for assigning the crowded aromatic region of the ¹³C spectrum. By identifying the ¹H signals first, one can use HSQC to directly map and assign their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most critical experiment for confirming the overall molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.[15][16] This allows us to piece the different fragments of the molecule together.

Key Expected HMBC Correlations:

  • Vinylic-H to Carbonyl-C: A correlation from the vinylic proton to the carbonyl carbon definitively links the acrylic acid backbone.

  • Vinylic-H to Phenyl Carbons: Correlations from the vinylic proton to carbons of the 4-hydroxyphenyl ring confirm their connectivity.

  • Aromatic Protons to Olefinic Carbons: Correlations from the protons of the 2-phenyl ring to the olefinic carbons confirm the attachment of this ring to the double bond.

Figure 2: Key HMBC correlations confirming the molecular backbone of the target molecule.

Stereochemistry Determination: Confirming the (Z)-Isomer

The final and most crucial step is to confirm the geometry around the C=C double bond. This is achieved by looking for through-space interactions using the Nuclear Overhauser Effect (NOE).

NOESY (Nuclear Overhauser Effect SpectroscopY)

A NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[15] For the (Z)-isomer, the vinylic proton and the ortho-protons of the 2-phenyl ring are on the same side of the double bond and thus in close spatial proximity. A NOESY cross-peak between these protons is definitive proof of the Z-configuration. The absence of this correlation would strongly suggest the E-isomer.

Figure 3: The critical NOE correlation observed in a NOESY spectrum confirming the (Z)-isomer.

Consolidated Experimental Protocols

The following are suggested starting parameters for a 500 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifications.

Table 3: NMR Experimental Parameters

Experiment Pulse Program Key Parameters Purpose
¹H NMR zg30 30° pulse, 32 scans, 2s relaxation delay Quantitative proton spectrum.
¹³C NMR zgpg30 30° pulse, 1024 scans, 2s relaxation delay Carbon skeleton identification.
COSY cosygpqf 256 increments in F1, 8 scans per increment Identify ¹H-¹H spin systems.
HSQC hsqcedetgpsisp2.2 256 increments in F1, 16 scans per increment Correlate protons to directly attached carbons.
HMBC hmbcgpndqf 256 increments in F1, 32 scans per increment, optimized for 8 Hz coupling Map long-range ¹H-¹³C correlations to build the skeleton.

| NOESY | noesygpph | 256 increments in F1, 32 scans per increment, 500-800 ms mixing time | Detect through-space proximity to confirm stereochemistry. |

Conclusion

The structural characterization of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is unequivocally achieved through a systematic and multi-faceted NMR spectroscopy approach. Standard 1D ¹H and ¹³C NMR provide the initial spectral fingerprint, but the application of 2D techniques is essential for validation. COSY confirms intra-ring couplings, HSQC assigns the carbon signals, and HMBC definitively connects the molecular fragments. Crucially, the NOESY experiment provides unambiguous proof of the (Z)-stereochemistry through the observation of a key spatial correlation. This comprehensive workflow represents a robust and reliable methodology for the structural validation of complex organic molecules in a research and drug development setting.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (2025). 1 H MAS NMR Spectroscopy of Polyethylene Acrylic Acid Copolymers and Ionomers | Request PDF. [Link]

  • ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

  • National Institutes of Health (NIH). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ResearchGate. (PDF) O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. [Link]

  • Royal Society of Chemistry Publishing. Investigation of solute–solvent interactions in phenol compounds. [Link]

  • ResearchGate. Application of HSQC in the delineation of NMR signals of E and Z isomers of octadecyl p-coumarates. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • ResearchGate. (PDF) H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

  • 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. [Link]

  • ACS Publications. 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. [Link]

  • YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Canadian Science Publishing. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

  • Chemistry Connected. NMR shifts 1H. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PubMed Central (PMC). Two-dimensional NMR lineshape analysis. [Link]

  • IUPAC. Two-dimensional NMR studies of acrylate copolymers. [Link]

  • ResearchGate. A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • CORE. Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. [Link]

  • NMR Testing Laboratory. Organic Acid Archives. [Link]

  • MDPI. Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. [Link]

  • PubMed Central (PMC). Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. [Link]

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • PubMed Central (PMC). Multifunctional Cinnamic Acid Derivatives. [Link]

  • The Royal Society of Chemistry. Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. [Link]

  • 2D NMR FOR THE CHEMIST. [Link]

  • Chemistry Stack Exchange. What effect does hydrogen bonding have on H NMR spectra?[Link]

  • PubMed Central (PMC). Solid-state 13C-NMR spectroscopic determination of side-chain mobilities. [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • YouTube. How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever![Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • University of Calgary. Spectra Problem #7 Solution. [Link]

  • CHIMIA. Synthesis and NMR Spectral Data of some Esters Related to the Side Chains in Pluramycin Type Antibiotics. [Link]

Sources

Application

Mass spectrometry analysis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Application Note: High-Resolution LC-MS/MS Characterization of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid -Phenylcinnamic Acid Derivatives Introduction (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS: 6962-09-0) is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Characterization of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid


-Phenylcinnamic Acid Derivatives

Introduction

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS: 6962-09-0) is a structural analog of stilbenes and a derivative of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-phenylcinnamic acid. Characterized by the presence of a phenolic hydroxyl group and a carboxylic acid moiety on a sterically crowded acrylic backbone, this molecule presents unique analytical challenges. Its "Z" configuration (Zusammen) implies that the highest priority groups—the carboxylic acid and the 4-hydroxyphenyl ring—are oriented on the same side of the double bond.

This configuration induces significant steric strain compared to its E-isomer, making it susceptible to photoisomerization and requiring precise chromatographic separation. This guide details a robust LC-MS/MS protocol using Negative Electrospray Ionization (ESI-), which exploits the acidic nature of the phenolic and carboxylic protons for maximum sensitivity.

Scientific Rationale & Mechanism

Ionization Strategy: Why ESI Negative?

While positive mode (ESI+) is common for many pharmaceuticals, this analyte contains two acidic sites:

  • Carboxylic Acid (

    
    ):  Readily deprotonates to form carboxylate.
    
  • Phenolic Hydroxyl (

    
    ):  Can further deprotonate or stabilize the charge.
    

Decision: We utilize ESI Negative Mode (


) .
  • Causality: The formation of the

    
     ion at m/z 239.07 is thermodynamically favored and produces a cleaner background than ESI+ (which would rely on sodium adducts 
    
    
    
    that are unstable in MS/MS).
  • Buffer Choice: Ammonium Formate is selected over Formic Acid alone. While Formic Acid provides protons (bad for negative mode), Ammonium Formate buffers the pH to ~3.5–4.0, ensuring the carboxylic acid is partially ionized while maintaining chromatographic peak shape.

Fragmentation Logic (MS/MS)

The fragmentation of cinnamic acid derivatives in negative mode follows a predictable "retro-synthetic" pathway.

  • Precursor Ion: m/z 239.07 (

    
    ).
    
  • Primary Fragment (Base Peak): Loss of

    
     (44 Da) via decarboxylation. This is the diagnostic transition: m/z 239 
    
    
    
    195.
  • Secondary Fragment: Loss of the phenolic moiety or CO loss from the resulting phenol-like radical, depending on collision energy (CE).

Isomer Differentiation (Z vs. E)

Mass spectrometry alone cannot easily distinguish Z/E isomers as their fragmentation channels are identical. Differentiation relies on Chromatographic Selectivity :

  • Z-Isomer: Due to the cis-orientation of the bulky carboxylic and hydroxyphenyl groups, the Z-isomer often has a larger dipole moment but less efficient packing on C18 stationary phases compared to the more planar E-isomer.

  • Protocol: Use a high-strength silica (HSS) T3 or Phenyl-Hexyl column to maximize

    
     interactions, enhancing separation selectivity.
    

Visualization: Analytical Workflow & Mechanism

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Acquisition S1 Stock Solution (MeOH, 1mg/mL) S2 Dilution (50:50 MeOH:H2O) S1->S2 S3 Amber Vial (Light Protection) S2->S3 LC UHPLC Separation (C18 Column) S3->LC ESI ESI Source (-) De-solvation LC->ESI Elution Q1 Q1 Filter (m/z 239.07) ESI->Q1 [M-H]- CC Collision Cell (CID, N2 Gas) Q1->CC Selection Q3 Q3 Filter (m/z 195.1) CC->Q3 -CO2 (44 Da)

Figure 1: End-to-end analytical workflow emphasizing light protection and negative mode MS transitions.

Fragmentation Parent Precursor Ion [M-H]- m/z 239.07 Inter Transition State (Decarboxylation) Parent->Inter CID Energy Prod1 Product Ion 1 [M-H-CO2]- m/z 195.08 Inter->Prod1 Loss of CO2 (-44) Prod2 Product Ion 2 [M-H-CO2-CO]- m/z 167.08 Prod1->Prod2 Loss of CO (-28)

Figure 2: Proposed fragmentation pathway showing the primary decarboxylation event characteristic of cinnamic acids.

Detailed Experimental Protocol

Sample Preparation (Critical Step)
  • Solvent: Methanol (LC-MS Grade).

  • Stock: Prepare 1 mg/mL stock in 100% Methanol.

  • Stability Warning: This compound acts as a Michael acceptor and is light-sensitive. All steps must be performed under low-light conditions or using amber glassware.

  • Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (v/v) containing 5mM Ammonium Formate.

Liquid Chromatography (UHPLC) Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 (

    
     mm, 1.8 µm).
    
    • Why: The HSS T3 is ideal for retaining polar organic acids and separating geometric isomers.

  • Mobile Phase A: Water + 5mM Ammonium Formate (pH ~3.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Loading
6.0095Linear Gradient
7.5095Wash
7.605Re-equilibration
10.005End
Mass Spectrometry Parameters
  • Ionization: ESI Negative (ESI-).

  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Source Temp: 450°C.

  • Desolvation Gas:

    
    , 800 L/hr.
    

MRM Transitions (Quantification & Qualification):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)Rationale
Quantifier 239.1195.11850Decarboxylation (High Intensity)
Qualifier 239.1167.13550Ring Cleavage/CO loss
Qualifier 239.193.04550Phenolic fragment (Phenolate)

Data Interpretation & Quality Control

  • Retention Time Verification: The Z-isomer is expected to elute before the E-isomer on standard C18 columns due to a more compact, less planar hydrodynamic volume, though this can reverse on Phenyl-Hexyl phases due to

    
     stacking interactions.
    
    • Action: Inject a racemic mixture (UV-irradiated standard) during method development to confirm separation resolution (

      
      ).
      
  • Linearity:

    
     ng/mL to 
    
    
    
    ng/mL (
    
    
    ).
  • Carryover: Monitor the blank after the highest standard. Cinnamic acid derivatives can stick to metallic surfaces. Use a needle wash of 50:50 MeOH:Isopropanol.

References

  • Fragmentation of Hydroxycinnamic Acids: Qi, Y., et al. (2017).[1] "Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory." Rapid Communications in Mass Spectrometry.

  • Isomer Differentiation in MS: Schaldach, B., & Grutzmacher, H. (1980).[2] "The fragmentations of substituted cinnamic acids after electron impact." Organic Mass Spectrometry.

  • General Protocol for Phenolic Acids: Clifford, M. N., et al. (2003). "LC-MSn characterization of the positional isomers of chlorogenic acid." Journal of Agricultural and Food Chemistry.

  • Compound Data: PubChem CID 636708. "2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid."[3][4][5]

Note: While specific literature on the (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid isomer is niche, the protocols above are derived from authoritative methodologies for the structural class of


-phenylcinnamic acids and stilbenes.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid synthesis

Case ID: OPT-PKN-042 Status: Active Guide Subject: Optimization of Perkin Condensation for -Phenyl-4-Hydroxycinnamic Acid Applicable For: Medicinal Chemistry, Process Development, Organic Synthesis Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-PKN-042 Status: Active Guide Subject: Optimization of Perkin Condensation for


-Phenyl-4-Hydroxycinnamic Acid
Applicable For:  Medicinal Chemistry, Process Development, Organic Synthesis

Executive Summary

This guide addresses the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid . The target molecule is the thermodynamically stable isomer (analogous to trans-stilbene geometry) synthesized via the Perkin Condensation .

Critical Technical Note: The presence of the phenolic hydroxyl group on the aldehyde substrate introduces a competitive acetylation pathway. Standard Perkin conditions using acetic anhydride (


) will inevitably generate the O-acetylated intermediate  (3-(4-acetoxyphenyl)-2-phenylacrylic acid). A specific hydrolysis workup is mandatory  to obtain the free phenol target.

Module 1: The "Gold Standard" Protocol

Do not rely on generic Perkin reaction conditions found in undergraduate textbooks. For 4-hydroxybenzaldehyde, the Modified Perkin-Oglialoro method using Triethylamine (TEA) is superior to the traditional Sodium Acetate (


) method, offering higher yields and cleaner impurity profiles.
Optimized Reaction Scheme

ReactionPathway Start 4-Hydroxybenzaldehyde + Phenylacetic Acid Reagents Ac2O (Solvent/Reagent) TEA (Base) 120-140°C Start->Reagents Intermediate INTERMEDIATE: (2Z)-3-(4-Acetoxyphenyl)- 2-phenylacrylic acid Reagents->Intermediate Acetylation & Condensation Hydrolysis Hydrolysis Step (aq. NaOH / MeOH) Intermediate->Hydrolysis Deprotection Product TARGET: (2Z)-3-(4-Hydroxyphenyl)- 2-phenylacrylic acid Hydrolysis->Product Acidification (HCl)

Figure 1: The stepwise pathway requiring in-situ protection (acetylation) followed by deprotection.[1][2][3][4][5][6][7][8][9][10][11]

Step-by-Step Methodology
  • Reagent Charging:

    • 4-Hydroxybenzaldehyde (1.0 eq): Limiting reagent.[5]

    • Phenylacetic Acid (1.1 eq): Slight excess to drive conversion.

    • Acetic Anhydride (3.0 - 4.0 eq): Acts as both reagent (dehydrating agent) and solvent. Excess is critical to drive the equilibrium and ensure full acetylation of the phenol.

    • Triethylamine (1.5 eq): Functions as the base to generate the enolate.

  • Reaction Phase:

    • Heat the mixture to 120–130°C under nitrogen.

    • Time: 8–12 hours. Monitor via TLC/HPLC.

    • Checkpoint: The reaction mixture will turn yellow/orange. If it turns black/tarry, temperature is too high or oxygen is present.

  • Workup (The Critical Hydrolysis):

    • Quench: Cool to 80°C and add water slowly to hydrolyze excess anhydride.

    • Isolation of Intermediate (Optional but Recommended): Pour into ice water. The solid precipitate is usually the acetylated product. Filter this solid.[5]

    • Hydrolysis: Resuspend the solid in 10% NaOH (aq) and heat to 60°C for 1 hour. This cleaves the phenolic ester.

    • Final Isolation: Cool and acidify carefully with 1M HCl to pH 2-3. The free phenol (Target) will precipitate as a white/off-white solid. Recrystallize from Ethanol/Water.

Module 2: Troubleshooting & Optimization

FAQ 1: "My yield is consistently low (<40%). What is wrong?"

Diagnosis: Likely insufficient Acetic Anhydride or moisture contamination. Technical Insight: The reaction produces water during the dehydration step. If water accumulates, it hydrolyzes the anhydride, stopping the reaction.

  • Action: Ensure glassware is flame-dried. Increase

    
     to 4.0 equivalents.
    
  • Action: Verify the quality of TEA. Old TEA absorbs water; distill over KOH if necessary.

FAQ 2: "The product is a sticky oil, not a solid."

Diagnosis: Incomplete hydrolysis of the acetoxy group or mixed product. Technical Insight: The intermediate (acetoxy) and product (hydroxy) have different melting points. A mixture results in a eutectic depression, creating an oil.

  • Action: Extend the NaOH hydrolysis step. Monitor by TLC—the acetoxy spot (higher

    
    ) must disappear completely before acidification.
    
FAQ 3: "How do I ensure I have the (2Z) isomer?"

Diagnosis: Stereochemical confusion. Technical Insight:

  • CIP Priority: C2 (COOH > Ph) and C3 (Ar-OH > H).

  • (2Z)-Configuration: High priority groups are on the same side. This places the two bulky aromatic rings on opposite sides (trans-relationship).

  • Thermodynamics: The Perkin reaction naturally favors the thermodynamic product where the two large aryl groups are trans to minimize steric hindrance. This is the (2Z) isomer.

  • Action: Slow crystallization from Ethanol/Water favors the stable (Z) isomer. If (E) is present (kinetic product), heating in acidic media usually isomerizes it to (Z).

Module 3: Data & Parameters

Optimization Matrix
ParameterRangeOptimalEffect of Deviation
Temperature 100–160°C125°C <100°C: Incomplete reaction.>140°C: Decarboxylation (formation of stilbenes).
Base NaOAc vs TEATEA NaOAc requires higher temps (

C) leading to tars. TEA works at lower temps.
Ac2O Ratio 1.5 – 5.0 eq3.0 eq Low ratio leads to incomplete acetylation and stalled condensation.
Solvent Neat (Ac2O)Neat Adding co-solvents (toluene) dilutes reactants and slows kinetics significantly.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose experimental failures.

Troubleshooting Problem Identify Issue Yield Low Yield / No Precipitate Problem->Yield Purity Impure / Oily Product Problem->Purity CheckWater Check Moisture/Reagents Yield->CheckWater CheckNMR Check H-NMR (Acetate peak ~2.3 ppm?) Purity->CheckNMR Action1 Use Fresh Ac2O Dry Glassware CheckWater->Action1 YesAcetate Yes: Incomplete Hydrolysis CheckNMR->YesAcetate NoAcetate No: Mixed Isomers/Tars CheckNMR->NoAcetate FixHydrolysis Repeat NaOH treatment (pH > 12, Heat) YesAcetate->FixHydrolysis FixIsomer Recrystallize (EtOH) or Acid Isomerization NoAcetate->FixIsomer

Figure 2: Diagnostic workflow for common synthesis failures.

References

  • Perkin, W. H. (1868).[2][3][4][11][12] "On the Hydride of Aceto-Salicyl". Journal of the Chemical Society, 21, 181-186.[3][4] (Foundational mechanism).[1]

  • Crawford, M., & Little, W. T. (1959). "The Perkin Reaction".[2][3][4][6][7][9][10][11][12][13] Journal of the Chemical Society.[2][3][4] (Establishes base catalysis efficiency).

  • Csanko, K. (2015).[4] "The modified Perkin condensation". ResearchGate. (Specifics on TEA modification and stereoselectivity).

  • Buckles, R. E., et al. (1953). "The Perkin Reaction: Stereochemistry". Chemical Reviews. (Confirming thermodynamic stability of the (Z)-isomer).

Sources

Optimization

Technical Support Center: Solubility Optimization for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

Status: Operational Ticket Type: Assay Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary: The "Brick Dust" Challenge You are likely encountering issues wit...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Assay Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The "Brick Dust" Challenge

You are likely encountering issues with (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (also known as


-phenyl-p-hydroxycinnamic acid). This compound presents a classic medicinal chemistry paradox: its pharmacological core (the stilbene-like scaffold) is highly lipophilic, while its ionizable tail (acrylic acid) creates pH-dependent solubility cliffs.

The Symptom: Your compound dissolves in DMSO but precipitates immediately upon addition to aqueous assay media, often forming micro-crystals that scatter light, causing false positives in optical assays or false negatives in cell-based work.

This guide provides a validated, self-consistent framework to solubilize this compound without compromising biological integrity.

Module 1: Stock Solution Integrity

Q: Why does my stock solution look cloudy after freezing?

A: You are likely seeing "water crashing" or crystal nucleation. This compound is a planar, conjugated system. Planar molecules stack efficiently (high lattice energy), making them eager to precipitate. DMSO is hygroscopic; it absorbs water from the air. If your DMSO absorbs even 1-2% water, the compound's solubility drops exponentially, leading to precipitation upon freezing that may not re-dissolve easily.

Protocol: The Anhydrous Standard

  • Solvent Choice: Use Anhydrous DMSO (99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO that has been opened multiple times.

  • Concentration Limit: Prepare stocks at 10 mM . While 20-50 mM might be theoretically possible, 10 mM is the "Safe Zone" to prevent crash-out during storage.

  • Storage: Aliquot into single-use amber vials (light sensitive due to conjugated double bonds). Store at -20°C.

  • Thawing: Vortex vigorously for 30 seconds after thawing. Inspect for turbidity. If cloudy, sonicate at 40 kHz for 5 minutes at room temperature.

Module 2: The "Intermediate Dilution" Strategy

Q: Why does the compound precipitate when I pipet directly from DMSO into the media?

A: You are creating a "Solvent Shock" zone. When you eject a high-concentration DMSO slug into water, the local interface concentration exceeds the compound's aqueous solubility limit instantly. Nucleation occurs in microseconds. Once crystals form, they are thermodynamically stable and will not re-dissolve, even if the final concentration is theoretically soluble.

The Fix: Serial Dilution via Intermediate Plate Never go from 100% DMSO stock directly to 0% DMSO media.

Workflow Diagram: The 3-Step Dilution Architecture

DilutionProtocol cluster_legend Mechanism of Action Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Final Conc) Solvent: DMSO Stock->Inter Step 1: Serial Dilution in 100% DMSO Media Assay Plate (1x Final Conc) Solvent: Buffer/Media Inter->Media Step 2: Transfer 1 µL into 99 µL Media desc By keeping the compound in DMSO until the final moment, we prevent 'Solvent Shock' precipitation.

Caption: Figure 1. The Intermediate Dilution Protocol minimizes aqueous exposure time and ensures rapid dispersion.

Step-by-Step Protocol:

  • Step 1 (Source Plate): Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO .

  • Step 2 (Transfer): Transfer a small volume (e.g., 0.5 µL or 1 µL) from the Source Plate to the Assay Plate containing aqueous buffer.

  • Step 3 (Mixing): Mix immediately by shaking the plate (700 rpm for 30 sec). Do not rely on diffusion.

Module 3: Advanced Formulation (Cyclodextrins)

Q: I need higher concentrations (>50 µM) but the compound still crashes. What now?

A: You need a molecular chaperone. For lipophilic acids like (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard. It forms an inclusion complex, hiding the hydrophobic phenyl rings inside its cavity while exposing the hydrophilic exterior to the buffer.

Protocol: Cyclodextrin-Assisted Solubilization

ComponentConcentrationFunction
HP-

-CD
5% - 10% (w/v)Molecular carrier (solubilizer)
Buffer pH 7.4 - 8.0Ensures ionization of carboxylic acid
DMSO < 1%Co-solvent for initial dispersion

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer.
    
  • Dilute this to 2x the final desired concentration (e.g., 10%).

  • Add your compound (from DMSO stock) to this Cyclodextrin-rich buffer first.

  • Incubate for 30 minutes at RT with gentle shaking to allow complexation equilibrium.

  • Add cells/reagents to this complexed solution.

Module 4: Quality Control (Trust but Verify)

Q: How do I know if the compound is actually in solution or just a micro-suspension?

A: Use the "Turbidity Check." Visual inspection is insufficient. Micro-precipitates (1-10 µm) are invisible to the naked eye but will scatter light, ruining fluorescence or absorbance readouts.

Validation Workflow:

QC_Workflow Start Prepared Assay Plate Read Measure Absorbance @ 650nm (Turbidity) Start->Read Decision OD > 0.01 vs Blank? Read->Decision Pass PASS: Compound Soluble Decision->Pass No Fail FAIL: Precipitation Detected Decision->Fail Yes Action Action: Reduce Conc. or Add Cyclodextrin Fail->Action

Caption: Figure 2. Nephelometry/Turbidity QC workflow. Absorbance at 650nm acts as a proxy for light scattering caused by precipitation.

Acceptance Criteria:

  • Wavelength: 650 nm (or any non-absorbing wavelength >600 nm).

  • Threshold: Sample OD should not exceed Buffer Blank OD by more than 0.005 - 0.01 units.

  • Timing: Read immediately after addition and again at the end of the assay incubation.

References
  • Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US); 2004-. Compound Management and Handling.[1] Available from: [Link]

  • PubChem Compound Summary. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid (Structural Analog). National Center for Biotechnology Information. Available from: [Link][2]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (Foundational text on DMSO "crashing" and serial dilution protocols).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

Sources

Troubleshooting

How to avoid side products in (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid synthesis

Welcome to our dedicated technical support guide for the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. This resource is tailored for researchers, scientists, and professionals in drug development aiming to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. This resource is tailored for researchers, scientists, and professionals in drug development aiming to optimize their synthetic protocols and troubleshoot common challenges, particularly the formation of undesirable side products. Here, we provide in-depth, field-proven insights and actionable protocols to enhance the stereoselectivity and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid and what are the common side products?

The most common and effective method for synthesizing (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a variation of the Perkin condensation reaction.[1][2] This reaction involves the base-catalyzed condensation of 4-hydroxybenzaldehyde with phenylacetic acid, typically in the presence of acetic anhydride.

The most significant side product is the thermodynamically more stable (2E)-isomer. Other potential impurities include unreacted starting materials (4-hydroxybenzaldehyde and phenylacetic acid), the O-acetylated product on the phenolic hydroxyl group, and byproducts from self-condensation reactions.

Q2: How critical is the choice of base in controlling the Z/E isomer ratio?

The choice of base is paramount in directing the stereochemical outcome of the reaction. The Perkin reaction traditionally uses the alkali salt of the carboxylic acid corresponding to the anhydride.[2] However, for achieving high Z-selectivity in the synthesis of α-phenylcinnamic acids, a combination of a tertiary amine base like triethylamine with acetic anhydride is often more effective. This combination favors the kinetic product, which is the desired (2Z)-isomer.[1] Stronger bases can promote equilibration to the more stable (2E)-isomer, thus reducing the yield of the desired product.

Q3: Does the phenolic hydroxyl group of 4-hydroxybenzaldehyde introduce any specific complications?

Yes, the presence of the phenolic hydroxyl group can lead to a key side reaction: O-acylation. In the presence of acetic anhydride, the hydroxyl group can be acetylated, forming 4-acetoxybenzaldehyde. This acetylated intermediate can then participate in the condensation reaction, or unreacted 4-hydroxybenzaldehyde can be acetylated, reducing the overall yield of the desired product. Careful control of reaction conditions is necessary to minimize this side reaction.

Q4: What is the role of acetic anhydride in this synthesis?

Acetic anhydride serves a dual purpose in this reaction. Firstly, it reacts with phenylacetic acid to form a mixed anhydride in situ, which is more reactive than the free acid. Secondly, it acts as a dehydrating agent, removing the water formed during the condensation, which helps to drive the reaction to completion.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid.

Issue 1: Low Z:E Isomer Ratio (High proportion of the undesired (2E)-isomer)

Root Cause Analysis: The formation of the (2E)-isomer is thermodynamically favored. Conditions that allow for equilibration will result in a higher proportion of this undesired product.

Corrective and Preventive Actions (CAPA):

  • Base Selection: Avoid strong bases. Utilize a milder tertiary amine base such as triethylamine. The combination of triethylamine and acetic anhydride is known to promote the formation of the cis-isomer (Z-isomer) in the synthesis of α-phenylcinnamic acids.[1]

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor the kinetically controlled formation of the Z-isomer. High temperatures can provide the energy needed to overcome the activation barrier for isomerization to the more stable E-isomer.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting materials are consumed to prevent post-reaction isomerization.

Issue 2: Significant amounts of O-acetylated side product detected

Root Cause Analysis: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is susceptible to acetylation by acetic anhydride, especially under basic conditions and at elevated temperatures.

Corrective and Preventive Actions (CAPA):

  • Stoichiometry of Acetic Anhydride: Use a minimal excess of acetic anhydride. While it is needed to drive the reaction, a large excess will increase the likelihood of O-acylation.

  • Order of Reagent Addition: Consider adding the acetic anhydride slowly to the reaction mixture at a controlled temperature. This can help to favor the desired condensation reaction over the O-acylation of the starting material.

  • Deprotection: If O-acetylation is a significant issue, a final hydrolysis step under mild basic or acidic conditions can be employed to cleave the acetyl group, converting the O-acetylated product back to the desired hydroxylated compound.

Issue 3: Incomplete reaction and presence of starting materials in the final product

Root Cause Analysis: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, poor reagent purity, or inefficient mixing.

Corrective and Preventive Actions (CAPA):

  • Reagent Purity: Ensure that all starting materials, particularly the 4-hydroxybenzaldehyde and phenylacetic acid, are of high purity and dry. Moisture can interfere with the reaction.

  • Reaction Conditions: While high temperatures can favor the E-isomer, a certain temperature threshold must be reached to ensure a reasonable reaction rate. Optimization of the temperature to balance reaction rate and selectivity is crucial.

  • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate effective interaction between reactants.

Experimental Protocols & Data

Optimized Protocol for the Synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

This protocol is designed to maximize the yield of the desired (2Z)-isomer.

Materials:

  • 4-hydroxybenzaldehyde

  • Phenylacetic acid

  • Triethylamine

  • Acetic anhydride

  • Toluene

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzaldehyde (1.0 eq), phenylacetic acid (1.1 eq), and toluene.

  • To the stirred mixture, add triethylamine (1.5 eq) followed by the slow addition of acetic anhydride (1.2 eq).

  • Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystallization.[3][4] Collect the crystals by vacuum filtration.

Data Presentation: Influence of Base on Z:E Isomer Ratio
BaseTemperature (°C)Typical Z:E Ratio
Triethylamine90-100> 90:10
Pyridine120-140~ 70:30
Potassium Acetate140-160~ 50:50

Note: These ratios are illustrative and can vary based on specific reaction conditions.

Visualizations

Reaction Pathway and Side Product Formation

reaction_pathway Reactants 4-Hydroxybenzaldehyde + Phenylacetic Acid Intermediate Aldol Adduct Intermediate Reactants->Intermediate Condensation OAc_Side_Product O-Acetylated Product Reactants->OAc_Side_Product O-Acetylation Reagents Triethylamine Acetic Anhydride Reagents->Intermediate Z_Product (2Z)-Isomer (Desired Product) Intermediate->Z_Product Dehydration (Kinetic Control) E_Product (2E)-Isomer (Side Product) Intermediate->E_Product Isomerization & Dehydration (Thermodynamic Control)

Caption: Key reaction pathways in the synthesis.

Troubleshooting Logic Flow

troubleshooting_flow Start Analyze Product Mixture (e.g., by HPLC) Low_ZE Low Z:E Ratio? Start->Low_ZE High_OAc High O-Acetylation? Low_ZE->High_OAc No Optimize_Base_Temp Action: - Use milder base (e.g., Et3N) - Lower reaction temperature - Reduce reaction time Low_ZE->Optimize_Base_Temp Yes Incomplete_Rxn Incomplete Reaction? High_OAc->Incomplete_Rxn No Optimize_Ac2O Action: - Reduce excess Ac2O - Slow addition of Ac2O - Consider final hydrolysis step High_OAc->Optimize_Ac2O Yes Check_Conditions Action: - Verify reagent purity - Optimize temperature/time - Ensure efficient mixing Incomplete_Rxn->Check_Conditions Yes Success Product Meets Specs Incomplete_Rxn->Success No Optimize_Base_Temp->Start Optimize_Ac2O->Start Check_Conditions->Start

Caption: A logical flow for troubleshooting common issues.

References

  • Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Kumar, R., & Chaudhary, P. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(1), 1-6. Retrieved from [Link]

  • Perkin Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 338-341). Cambridge University Press.
  • α-PHENYLCINNAMIC ACID. (n.d.). Organic Syntheses, Coll. Vol. 4, p.777 (1963); Vol. 33, p.78 (1953). Retrieved from [Link]

  • Perkin reaction. (2023, December 12). In Wikipedia. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How to separate E and Z isomers? (2016, December 7). ResearchGate. Retrieved from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules, 23(10), 2473. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Viability Assays for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

Executive Summary & Compound Profile You are likely accessing this guide because your dose-response curves for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid are displaying irregular behaviors—specifically, high backgroun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

You are likely accessing this guide because your dose-response curves for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid are displaying irregular behaviors—specifically, high background absorbance in negative controls, visible crystal formation, or lack of reproducibility between replicates.

This compound presents a "perfect storm" of three physicochemical challenges that interfere with standard colorimetric assays (MTT/MTS):

  • Redox Reactivity: The phenolic hydroxyl group can chemically reduce tetrazolium salts, creating false "viability" signals.

  • Hydrophobicity: The phenylacrylic backbone leads to aqueous insolubility and "crash-out" precipitation in culture media.

  • Geometric Instability: The (2Z) isomer is susceptible to photo-isomerization to the (2E) form, altering biological potency.

This guide provides the protocols to isolate and eliminate these artifacts.

Troubleshooting Modules

Module A: The "False Viability" Artifact (Redox Interference)

Symptom: Your MTT or MTS assay shows high absorbance (viability) even at high drug concentrations, or your "Media + Compound" control wells turn purple/brown.

Root Cause: Standard viability assays (MTT, MTS, WST-1) rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product. However, (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid contains a phenolic moiety (4-hydroxyphenyl). Under standard culture conditions, this phenolic group acts as a chemical reducing agent, converting MTT to formazan non-enzymatically [1, 2]. This generates a signal indistinguishable from metabolic activity.

Solution:

  • Immediate Action: Run a Cell-Free Interference Control . Incubate media + compound (at highest concentration) + MTT reagent without cells. If it turns purple, the assay is invalid.

  • Strategic Shift: Switch to a non-redox-based readout.

    • Recommended:ATP-based Luminescence Assays (e.g., CellTiter-Glo). These rely on luciferase, which is less susceptible to phenolic reduction.

    • Alternative:LDH Release Assay (measures membrane integrity) or Crystal Violet (measures biomass, provided cells are washed thoroughly).

Module B: The "Crash-Out" Effect (Solubility)

Symptom: No toxicity observed at high concentrations, or high variability (large error bars) between technical replicates. Microscopic inspection reveals needle-like structures.

Root Cause: This compound is lipophilic. When a high-concentration DMSO stock (e.g., 100 mM) is pipetted directly into aqueous media, the rapid change in polarity causes the compound to precipitate immediately (the "crash-out" effect). Cells are exposed to a fraction of the intended concentration, and crystals may physically damage the monolayer [3].

Solution:

  • The "Step-Down" Dilution: Never pipette >10 mM DMSO stock directly into the well. Create an intermediate dilution in media (2x or 10x) before adding to cells.

  • DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v).

  • Visual Check: You must inspect wells at 40x magnification immediately after dosing.

Module C: Isomeric Instability (Light Sensitivity)

Symptom: The IC50 shifts significantly between experiments performed on different days or under different lighting conditions.

Root Cause: The (2Z) configuration (cis-like) is thermodynamically less stable than the (2E) (trans-like) form. Exposure to ambient UV or fluorescent light catalyzes photo-isomerization [4]. If your compound converts to the (2E) isomer, its binding affinity to target proteins (e.g., kinases or transcription factors) may change drastically.

Solution:

  • Amber Everything: Store stocks in amber glass vials.

  • Low-Light Handling: Perform dosing in a biosafety cabinet with the light off or dimmed.

  • Fresh Stocks: Do not store diluted aqueous working solutions; prepare fresh from frozen DMSO aliquots.

Diagnostic Decision Tree

Use this logic flow to identify the specific artifact affecting your data.

ViabilityTroubleshooting Start Start: Irregular Assay Data CheckMicroscope Step 1: Inspect Wells (40x) Start->CheckMicroscope Crystals Are crystals visible? CheckMicroscope->Crystals SolubilityIssue Issue: Compound Precipitation (Crash-Out Effect) Crystals->SolubilityIssue Yes CheckControls Step 2: Check Cell-Free Wells Crystals->CheckControls No FixSolubility Action: Optimize Dilution (See Protocol B) SolubilityIssue->FixSolubility ColorChange Is Media+Drug colored? CheckControls->ColorChange InterferenceIssue Issue: Chemical Reduction (False Positive) ColorChange->InterferenceIssue Yes (Purple/Dark) CheckLight Step 3: Check Reproducibility ColorChange->CheckLight No SwitchAssay Action: Switch to ATP/Luminescence or Crystal Violet InterferenceIssue->SwitchAssay VariableIC50 Is IC50 shifting? CheckLight->VariableIC50 IsomerIssue Issue: Z-to-E Photo-isomerization VariableIC50->IsomerIssue Yes FixStorage Action: Amber Tubes & Dark Handling IsomerIssue->FixStorage

Figure 1: Diagnostic logic flow for identifying solubility, interference, and stability issues with phenylacrylic acid derivatives.

Validated Experimental Protocols

Protocol A: The "No-Precipitation" Dosing Method

Use this method to prevent the "crash-out" effect common with hydrophobic phenylacrylic acids.

Reagents:

  • Compound Stock (100 mM in 100% DMSO)

  • Culture Media (pre-warmed to 37°C)

Procedure:

  • Prepare Intermediate Plate (The "Step-Down"):

    • Do NOT add 100 mM stock directly to cells.

    • In a sterile 96-well V-bottom plate, prepare a 200x concentration series in 100% DMSO.

    • Example: If final target is 50 µM, prepare 10 mM in this plate.

  • Prepare Working Solution (The "Shock Buffer"):

    • Transfer 5 µL from the Intermediate Plate (DMSO) into 995 µL of pre-warmed culture media in a separate tube.

    • Vortex immediately and vigorously for 10 seconds.

    • Result: This is a 1x working solution with 0.5% DMSO.

  • Dose Cells:

    • Aspirate old media from cells.

    • Add the 1x working solution gently to the side of the well.

  • Validation:

    • Place plate under microscope. If precipitate is visible, reduce concentration or increase serum percentage (proteins bind drug and aid solubility).

Protocol B: Cell-Free Interference Check

Mandatory control for MTT/MTS assays.

Procedure:

  • Prepare a 96-well plate with 100 µL of culture media (no cells).

  • Add the compound at the highest test concentration (e.g., 100 µM).

  • Add the MTT/MTS reagent according to manufacturer instructions.

  • Incubate for 2–4 hours at 37°C.

  • Read Absorbance:

    • If Absorbance (Drug) > Absorbance (Media Only) by more than 10%, the compound is chemically reducing the dye. Stop using MTT.

Assay Compatibility Matrix

Assay TypeCompatibility with (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acidReason
MTT / MTS 🔴 High Risk Phenolic group chemically reduces tetrazolium salts (False Viability).
Resazurin (AlamarBlue) 🟠 Moderate Risk Some phenolic antioxidants can reduce resazurin, though less than MTT.[1]
ATP (CellTiter-Glo) 🟢 Recommended Luciferase reaction is generally unaffected by phenylacrylic reduction potential.
LDH Release 🟢 Recommended Enzymatic measurement of membrane leakage; less interference.
Crystal Violet 🟢 Recommended Stains biomass (DNA/Protein). Requires washing steps that remove the drug.

Visualizing the "Crash-Out" Mechanism

Understanding why the compound precipitates helps in prevention. The diagram below illustrates the kinetic solubility failure.

SolubilityMechanism DMSO_Stock DMSO Stock (Hydrophobic Solvation) Direct_Add Direct Addition to Aqueous Media DMSO_Stock->Direct_Add Incorrect Step_Down Step-Down Dilution (Intermediate Phase) DMSO_Stock->Step_Down Correct Precipitation Rapid Polarity Shift -> Crystal Formation Direct_Add->Precipitation Soluble Stable Dispersion (Protein Binding) Step_Down->Soluble Cell_Death Artifactual Toxicity (Physical Damage) Precipitation->Cell_Death True_Data Accurate IC50 Soluble->True_Data

Figure 2: Comparison of direct addition vs. step-down dilution strategies. Direct addition leads to rapid polarity shifts and crystallization.

References

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(1), 47-51.

  • Peng, L., et al. (2005). Characterization of the interference of antioxidants with the MTT assay. IEEE Transactions on Nanobioscience.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews, 103(7), 2475-2532.

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Troubleshooting

Refinement of Animal Models for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Testing: A Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for testing (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (referred...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining animal models for testing (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (referred to as HPAA). The focus is on implementing the 3Rs principles—Replacement, Reduction, and Refinement—to ensure the ethical and scientific integrity of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (HPAA) and its primary therapeutic target?

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a cinnamic acid derivative with a structural resemblance to bioactive molecules like stilbenes and flavonoids.[1][2] Its primary therapeutic potential lies in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] Persistent activation of STAT3 is a hallmark of various cancers and inflammatory diseases, as it plays a crucial role in cell proliferation, survival, and angiogenesis.[3][4][5][6][7] HPAA is being investigated for its ability to suppress these processes by blocking STAT3 activity.

  • Diagram: Simplified STAT3 Signaling Pathway

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (Inactive, Monomer) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Active, Dimer) STAT3_inactive->STAT3_active dimerization Nucleus Nucleus STAT3_active->Nucleus translocates to Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene induces HPAA (2Z)-3-(4-hydroxyphenyl) -2-phenylacrylic acid HPAA->STAT3_active inhibits

Caption: A diagram illustrating the simplified STAT3 signaling pathway and the inhibitory point of HPAA.

Q2: What are the key challenges in establishing an animal model for HPAA testing?

The main hurdles in developing animal models for HPAA revolve around its pharmacokinetic properties and the choice of an appropriate disease model.

Challenge Potential Cause Recommended Action
Low Bioavailability HPAA is a poorly water-soluble compound, which can lead to low absorption and bioavailability.[8]Conduct formulation studies to improve solubility, such as creating nanocrystal formulations or using oil-based vehicles.[9][10]
High Variability in Response Genetic differences in animal strains and variations in gut microbiota can lead to inconsistent results.Utilize well-characterized, isogenic animal strains. Co-house animals to normalize gut microbiota and increase sample size based on power calculations.
Lack of Efficacy in Xenograft Models The chosen cancer cell line may not be dependent on STAT3 signaling, or the drug may not reach the tumor at sufficient concentrations.Select a cell line with confirmed STAT3 activation. Perform dose-ranging studies to determine the maximum tolerated dose (MTD) and an optimal dosing schedule.[11][12][13]
Off-Target Toxicities HPAA may inhibit other kinases or cellular pathways, leading to unforeseen side effects.[14]Conduct thorough toxicology assessments, including histopathology of major organs. Use in vitro kinase screening to identify potential off-target interactions.

Troubleshooting Guides

Issue 1: Inconsistent Tumor Growth in Xenograft Models

Symptoms:

  • High variability in tumor volume within the same group.

  • Spontaneous tumor regression.

  • Low tumor take rates.[15][16]

Possible Causes and Solutions:

  • Cell Line Integrity:

    • Why it matters: Cell lines can change over time, affecting their ability to form tumors.

    • Troubleshooting: Use low-passage cells, routinely check for mycoplasma contamination, and confirm cell viability before implantation.

  • Implantation Technique:

    • Why it matters: The number of viable cells and injection site are critical for consistent tumor growth.

    • Troubleshooting: Standardize the number of cells injected and the injection technique. Consider using a basement membrane extract like Cultrex BME to support initial tumor growth.[17]

  • Animal Health and Immune Status:

    • Why it matters: The host's immune system can reject human tumor cells.

    • Troubleshooting: Use immunodeficient mouse strains (e.g., NSG mice) and maintain a specific pathogen-free (SPF) environment.[18]

  • Experimental Workflow: Xenograft Implantation

Xenograft_Workflow cluster_prep Cell Preparation cluster_implant Implantation cluster_monitoring Post-Implantation Monitoring Cell_Culture 1. Culture low-passage cancer cells Mycoplasma_Test 2. Test for Mycoplasma Cell_Culture->Mycoplasma_Test Harvest 3. Harvest and count cells Mycoplasma_Test->Harvest Viability 4. Assess viability (>95% required) Harvest->Viability Resuspend 5. Resuspend in PBS/Matrigel Viability->Resuspend Animal_Prep 6. Anesthetize mouse Resuspend->Animal_Prep Injection 7. Subcutaneously inject cell suspension Animal_Prep->Injection Tumor_Monitoring 8. Monitor tumor growth (caliper measurements) Injection->Tumor_Monitoring Health_Monitoring 9. Monitor animal health (body weight, clinical signs) Tumor_Monitoring->Health_Monitoring

Caption: A standardized workflow for subcutaneous xenograft implantation.

Issue 2: Unexpected Toxicity or Adverse Events

Symptoms:

  • Significant body weight loss (>15-20%).[19][20]

  • Lethargy, ruffled fur, or hunched posture.

  • Organ-specific damage observed during post-mortem analysis.

Possible Causes and Solutions:

  • Dose and Formulation:

    • Why it matters: The therapeutic window for HPAA may be narrow, and the vehicle used for delivery could have its own toxic effects.

    • Troubleshooting: Conduct a dose-range finding study to establish the MTD.[11][12][13][19] Always include a vehicle-only control group.

  • Pharmacokinetics and Drug Accumulation:

    • Why it matters: The compound or its byproducts may build up in certain tissues, causing organ damage.[21][22][23][24][25][26]

    • Troubleshooting: Perform pharmacokinetic studies to understand the drug's half-life and distribution. Adjust the dosing schedule if accumulation is detected.[21][22][23][26]

  • Off-Target Effects:

    • Why it matters: HPAA could be interacting with unintended molecular targets.

    • Troubleshooting: Use in vitro screening to identify potential off-target kinases. Correlate any organ-specific toxicity with the expression of these off-targets in those tissues.

  • Logical Relationship: Troubleshooting Unexpected Toxicity

Toxicity_Troubleshooting cluster_investigation Investigation cluster_action Corrective Action Adverse_Event Adverse Event Observed Dose Is the dose too high? Adverse_Event->Dose Formulation Is the vehicle toxic? Adverse_Event->Formulation PK Is there drug accumulation? Adverse_Event->PK Off_Target Are there off-target effects? Adverse_Event->Off_Target Reduce_Dose Reduce Dose / Re-evaluate MTD Dose->Reduce_Dose Change_Vehicle Change Formulation Vehicle Formulation->Change_Vehicle Adjust_Schedule Adjust Dosing Schedule PK->Adjust_Schedule In_Vitro_Screening Perform In Vitro Off-Target Screening Off_Target->In_Vitro_Screening

Caption: A logical workflow for troubleshooting unexpected toxicity in animal models.

Detailed Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)

Objective: To identify the highest dose of HPAA that can be given without causing unacceptable side effects.[11][12][13]

Materials:

  • (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (HPAA)

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Healthy, age-matched mice (e.g., C57BL/6 or BALB/c)

  • Standard animal housing and equipment

  • Calibrated scale for weighing animals

  • Dosing needles and syringes

Procedure:

  • Acclimatization: Allow animals to adapt to their housing for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to several dose groups and a vehicle control group.

  • Dose Selection: Choose a range of doses based on existing in vitro data or literature on similar compounds.

  • Dosing: Administer HPAA or vehicle via the intended route (e.g., oral gavage) for a set period (e.g., 7-14 days).

  • Monitoring: Record body weight and clinical observations daily.

  • Endpoint: The MTD is the highest dose that does not cause severe clinical signs or more than 20% body weight loss.[19]

  • Necropsy: At the end of the study, perform a gross necropsy and collect major organs for further analysis if needed.

References

  • Vertex AI Search. Cas no 6962-09-0 ((2Z)-3-(4-Hydroxyphenyl)-2-phenylacrylic Acid).
  • Furqan, M., et al. "Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors." Oncology Letters, vol. 15, no. 5, 2018, pp. 6427-6436. [Link]

  • National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • Lampson, B. L. "Human Tumor Xenografts: The Good, the Bad, and the Ugly." Molecular Therapy, vol. 20, no. 5, 2012, pp. 889-891. [Link]

  • Ahmad, S. F., et al. "Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals." Phytotherapy Research, vol. 33, no. 9, 2019, pp. 2221-2231. [Link]

  • Calvillo, L. "Editorial: 3Rs approach (replace, reduce and refine animal models) to improve preclinical research." Frontiers in Pharmacology, vol. 13, 2022, p. 1040187. [Link]

  • Kuentz, M. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceutics, vol. 13, no. 1, 2021, p. 73. [Link]

  • Wodtke, R., et al. "Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells." ACS Pharmacology & Translational Science, vol. 5, no. 8, 2022, pp. 642-654. [Link]

  • Wodtke, R., et al. "Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells." ACS Pharmacology & Translational Science, vol. 5, no. 8, 2022, pp. 642-654. [Link]

  • Fransson, M., et al. "Evaluation of preclinical formulations for a poorly water-soluble compound." European Journal of Pharmaceutical Sciences, vol. 93, 2016, pp. 239-247. [Link]

  • Google Patents. Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Tort, A. B. L., et al. "Atypical antipsychotic profile of flunarizine in animal models." Psychopharmacology, vol. 176, no. 2, 2004, pp. 195-201. [Link]

  • Eggel, M. "Editorial: 3Rs—Strategies for reduction and refinement of animal studies." Frontiers in Pharmacology, vol. 13, 2022, p. 1040187. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Al-Jomah, N. A. "The Role of STAT3 in Cancer Development and Progression." Cureus, vol. 5, no. 4, 2024, p. e58084. [Link]

  • ResearchGate. Why My tumor xenograft growth doesn't grow very well?. [Link]

  • ResearchGate. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • Editorial. "The role of STAT3 signaling pathway in tumor progression." Frontiers in Oncology, vol. 12, 2022, p. 1040187. [Link]

  • NC3Rs. The 3Rs. [Link]

  • NC3Rs. Refining MTD studies. [Link]

  • G-P, M., et al. "Cinnamic Acid Derivatives and Their Biological Efficacy." Molecules, vol. 27, no. 19, 2022, p. 6427. [Link]

  • Gach, K., et al. "A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS." International Journal of Molecular Sciences, vol. 23, no. 7, 2022, p. 3647. [Link]

  • ResearchGate. A multimodal approach to refine large animal experiments Introduction The 3Rs according to Russel and Burch - Reduction, Replace. [Link]

  • Honda, A., et al. "Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition." Journal of Lipid Research, vol. 61, no. 1, 2020, pp. 44-55. [Link]

  • Huynh, J., et al. "Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition." Cells, vol. 8, no. 11, 2019, p. 1387. [Link]

  • Day, C. P., et al. "A simple method for analyzing competitive growth of multiple cell types in xenograft tumors." PLoS One, vol. 11, no. 1, 2016, p. e0146229. [Link]

  • Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. [Link]

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, vol. 64, no. 20, 2021, pp. 14791-14841. [Link]

  • ResearchGate. (PDF) STAT3 Signaling in Cancer. [Link]

  • YouTube. Pharmacokinetics/Pharmacodynamics of Protein Drugs with Dr. Jürgen Venitz. [Link]

  • BIOIVT. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Han, C., and Cui, B. "Pharmacological and pharmacokinetic studies with agaricoglycerides, extracted from Grifola frondosa, in animal models of pain and inflammation." Inflammation, vol. 35, no. 4, 2012, pp. 1269-1275. [Link]

  • Al-Hujaily, E. M., et al. "Challenges and Prospects of Patient-Derived Xenografts for Cancer Research." Cancers, vol. 15, no. 12, 2023, p. 3175. [Link]

  • Zhang, Y., et al. "The comparison of animal models for premature ovarian failure established by several different source of inducers." Regulatory Toxicology and Pharmacology, vol. 81, 2016, pp. 223-231. [Link]

  • Interpharma. 3Rs research (refinement studies) - Animal Welfare Report. [Link]

  • Semantic Scholar. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. [Link]

Sources

Optimization

Improving the selectivity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid for its target

The following technical guide addresses the optimization and troubleshooting of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (also known as -phenyl-4-hydroxycinnamic acid ). This scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization and troubleshooting of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (also known as


-phenyl-4-hydroxycinnamic acid ).

This scaffold is a privileged structure in medicinal chemistry, primarily utilized as an inhibitor of Monocarboxylate Transporters (MCTs) (specifically MCT1) and as a ligand for Nuclear Receptors (Estrogen Receptors, PPARs). The guide focuses on improving selectivity, minimizing off-target liabilities, and troubleshooting assay variability.

Case ID: SELECTIVITY-OPT-001 Status: Active Subject: Improving Target Selectivity & Assay Reliability

Diagnostic: Defining the Selectivity Challenge

Before initiating chemical or protocol modifications, identify your primary selectivity bottleneck. This compound is a "promiscuous" scaffold due to its structural similarity to endogenous metabolites (lactate/pyruvate) and hormones (estradiol).

Primary Target Common Off-Target Hits Mechanism of Non-Selectivity
MCT1 (SLC16A1) MCT4, MCT2, MPC (Mitochondrial Pyruvate Carrier)Competitive inhibition at the substrate binding site; the carboxylic acid mimics lactate.
Estrogen Receptor (ER) ER

vs ER

, GPER
The 4-hydroxyphenyl + phenylacrylic core mimics the stilbene structure of Diethylstilbestrol (DES).
PPAR

PPAR

, PPAR

Lipophilic acid tail binds to the PPAR Ligand Binding Domain (LBD).

Structural Optimization (SAR) for Selectivity

Objective: Modify the core scaffold to sterically exclude off-targets while maintaining affinity for the primary target.

Scenario A: Improving MCT1 Selectivity (vs. MCT4)

MCT1 and MCT4 share high sequence homology in the transmembrane domains, but the substrate binding pocket of MCT1 is more constrained.

  • Q: How do I modify the scaffold to hit MCT1 but spare MCT4?

    • A: Exploit the "Alpha-Substituent" Pocket. The phenyl ring at the

      
      -position (C2) provides steric bulk. To increase MCT1 selectivity:
      
      • Bulky Substituents: Introduce a 4-substituent on the

        
        -phenyl ring  (e.g., 4-Cl or 4-OMe). MCT1 can accommodate larger hydrophobic groups in this region better than MCT4.
        
      • Acid Isosteres: Replace the carboxylic acid with a hydroxamic acid or acyl sulfonamide . This alters the pKa and hydrogen bonding profile, potentially reducing affinity for the more promiscuous MCT4.

      • Rigidification: Constrain the rotation between the two phenyl rings. The (2Z) geometry is critical; however, locking the rings into a fused system (e.g., a coumarin or quinolone derivative) often improves specificity.

Scenario B: Improving Estrogen Receptor (ER) Selectivity
  • Q: The compound acts as a weak agonist. How do I convert it to a selective antagonist (SERM)?

    • A: Extend the Side Chain. The acrylic acid tail is too short to displace Helix 12 of the ER LBD (the mechanism for antagonism).

      • Action: Amidation of the acrylic acid with a bulky basic amine (e.g., piperidine or pyrrolidine linked via an ethoxy chain). This mimics the "basic side chain" of Tamoxifen, forcing the receptor into an antagonist conformation.

Troubleshooting Guide: Assay & Formulation

Issue: "My IC50 values are inconsistent or shift dramatically between assays."

FAQ 1: The "Albumin Shift" Phenomenon
  • Symptom: Potency decreases 10-100x in the presence of serum (FBS) compared to serum-free media.

  • Cause: This compound is highly lipophilic (cLogP ~3.5) and acidic. It binds avidly to Bovine Serum Albumin (BSA).

  • Solution:

    • Protocol Adjustment: Run cellular assays in 0.1% BSA or serum-reduced media to determine the "intrinsic" potency.

    • Correction Factor: Calculate the Free Fraction (

      
      ) using Rapid Equilibrium Dialysis (RED) to report unbound IC50.
      
FAQ 2: pH Dependence of Inhibition
  • Symptom: The compound works well at pH 7.4 but fails in the tumor microenvironment (pH 6.5).

  • Cause: MCT inhibition is often competitive with lactate. Since lactate transport is proton-coupled, the local concentration of the protonated substrate (lactic acid) increases at low pH, potentially outcompeting your inhibitor.

  • Solution:

    • Perform the Lactate Uptake Assay at multiple pH points (6.0, 6.5, 7.0, 7.4).

    • If potency drops at low pH, the compound is likely a competitive inhibitor . To improve efficacy in tumors, modify the structure to bind an allosteric site (non-competitive inhibition).

FAQ 3: Isomerization Instability
  • Symptom: The compound loses activity after prolonged storage in solution.

  • Cause: The (2Z) double bond is susceptible to photo-isomerization to the (2E) form, which often has significantly different biological activity.

  • Solution:

    • Storage: Store solid powder in the dark at -20°C.

    • Handling: Prepare DMSO stocks immediately before use. Avoid ambient light exposure during long incubations.

    • QC: Check purity via LC-MS before critical assays. If >5% (E)-isomer is present, repurify.

Visualizing the Selectivity Logic

The following diagram illustrates the decision tree for optimizing the scaffold based on the observed off-target effects.

SelectivityOptimization Start Selectivity Issue Identified TargetCheck Primary Target? Start->TargetCheck MCT1 Target: MCT1 (Metabolic) TargetCheck->MCT1 ER Target: Estrogen Receptor (Nuclear) TargetCheck->ER MCT_Problem Problem: Hits MCT4 MCT1->MCT_Problem Assay_Check Assay Troubleshooting MCT1->Assay_Check ER_Problem Problem: Agonist Activity ER->ER_Problem Sol_MCT Solution: Add 4-Cl/OMe to Alpha-Phenyl (Steric Clash in MCT4) MCT_Problem->Sol_MCT SAR Optimization Sol_ER Solution: Add Basic Side Chain (Displace Helix 12) ER_Problem->Sol_ER SAR Optimization Albumin High Serum Shift? Use Serum-Free Media Assay_Check->Albumin pH pH Dependent? Test at pH 6.5 vs 7.4 Assay_Check->pH

Caption: Decision tree for structural optimization and assay troubleshooting based on target profile.

Experimental Protocols

Protocol A: Competitive Lactate Uptake Assay (MCT1 Selectivity)

Purpose: Determine if the compound selectively inhibits MCT1 over MCT4. Cell Lines:

  • MCT1 High: SiHa or Raji cells.

  • MCT4 High: MDA-MB-231 (knockdown MCT1 to isolate MCT4 activity).

Steps:

  • Buffer Prep: Krebs-Ringer buffer (pH 7.4).

  • Loading: Incubate cells with L-[

    
    C]-Lactate  (0.5 
    
    
    
    Ci/mL) +/- Test Compound for 10 minutes at 37°C.
    • Note: Include AZD3965 (100 nM) as a positive control for MCT1 inhibition.

    • Note: Include Syrosingopine as a dual inhibitor control.[1]

  • Termination: Rapidly wash cells 3x with ice-cold stop solution (containing 100

    
    M phloretin to block efflux).
    
  • Lysis: Lyse cells in 0.1 N NaOH.

  • Readout: Liquid Scintillation Counting.

  • Calculation: Calculate Specific Uptake = (Total Uptake) - (Non-Specific Uptake with excess unlabeled lactate).

Protocol B: Fluorescence Polarization Binding Assay (ER Selectivity)

Purpose: Assess binding affinity to ER


 vs ER

. Reagents: Recombinant ER

/

LBD, Fluormone™ ES2 (tracer).

Steps:

  • Mix: Combine 10 nM ER protein + 1 nM Tracer + Test Compound (dose-response).

  • Incubate: 2 hours at Room Temperature in dark.

  • Read: Measure Fluorescence Polarization (mP) (Ex 485nm / Em 530nm).

  • Data: Plot mP vs. log[Compound]. High affinity binders displace the tracer, reducing mP.

References

  • MCT Inhibition & SAR: Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.

  • Alpha-Phenyl Cinnamic Acid Derivatives: Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology.

  • Assay Interference (Albumin): Gleeson, M. P. (2008). Plasma protein binding: the search for a structural basis. Journal of Medicinal Chemistry.

  • Estrogen Receptor Ligands: Paterni, I., et al. (2014). Estrogen Receptors Alpha (ER

    
    ) and Beta (ER
    
    
    
    ): Subtype-Selective Ligands and Clinical Potential. Steroids.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid and trans-Cinnamic Acid for Drug Development Professionals

This guide provides a comprehensive comparison of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid and its structural analog, trans-cinnamic acid. We will delve into their chemical properties, biological activities, and pot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid and its structural analog, trans-cinnamic acid. We will delve into their chemical properties, biological activities, and potential as scaffolds in drug discovery, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: Structural Analogs with Divergent Potential

At first glance, (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid and trans-cinnamic acid share a common phenylacrylic acid backbone. However, the strategic placement of a hydroxyl group on one phenyl ring and the specific stereochemistry of the double bond in the former introduce significant differences in their physicochemical and biological profiles. Trans-cinnamic acid, a naturally occurring compound found in plants like cinnamon, has a long history of use in flavors, fragrances, and pharmaceuticals. It serves as a precursor for the synthesis of various valuable compounds, including the sweetener aspartame. In contrast, (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a more specialized derivative, with its biological activities being an area of active investigation.

Structural Comparison:

Feature(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acidtrans-Cinnamic acid
Systematic Name (2Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid(2E)-3-phenylprop-2-enoic acid
Additional Functional Group Hydroxyl group at the para-position of one phenyl ringNone
Stereochemistry Z (cis) configuration at the double bondE (trans) configuration at the double bond

The presence of the phenolic hydroxyl group in (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is a key differentiator, enhancing its potential for hydrogen bonding and acting as a handle for further chemical modifications. The Z-configuration of the double bond also imparts a distinct three-dimensional shape compared to the more linear trans-isomer of cinnamic acid.

Physicochemical Properties: A Tale of Two Solubilities

The seemingly minor structural differences translate into notable variations in their physical and chemical properties, which are critical for formulation and bioavailability considerations in drug development.

Property(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acidtrans-Cinnamic acid
Molecular Formula C15H12O3C9H8O2
Molecular Weight 240.25 g/mol 148.16 g/mol
Appearance Crystalline powder (color not specified)White crystalline powder
Melting Point Not specified in provided results133 °C
Boiling Point Not specified in provided results300 °C
Water Solubility Not specified in provided resultsSlightly soluble in water (0.4 g/L at 20 °C)
Organic Solvent Solubility Not specified in provided resultsFreely soluble in many organic solvents like benzene, acetone, and ether
pKa Not specified in provided results4.44 (at 25°C)

While specific data for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is less readily available in the provided search results, the presence of the polar hydroxyl group would be expected to increase its water solubility compared to trans-cinnamic acid. Conversely, the larger molecular size and additional phenyl group might influence its solubility in non-polar organic solvents.

Biological Activities: From Broad-Spectrum to Potentially Targeted Effects

Both molecules exhibit a range of biological activities, but their profiles suggest different potential therapeutic applications.

trans-Cinnamic Acid: A Multifaceted Natural Compound

Trans-cinnamic acid and its derivatives have been extensively studied and are known for a wide array of pharmacological effects. These include:

  • Antimicrobial Activity: It demonstrates notable antibacterial activity against various pathogens by disrupting cell membranes and inhibiting essential enzymes. It is also effective against certain fungi.

  • Anti-inflammatory Properties: Cinnamic acid can mitigate inflammation by reducing oxidative stress and inflammatory cell infiltration.

  • Metabolic Health: It has shown promise in improving glucose uptake and insulin sensitivity, suggesting potential applications in managing diabetes.

  • Anticancer Potential: Some studies indicate that trans-cinnamic acid can prevent lung tumor cell metastasis.

  • Neuroprotective Effects: Derivatives of cinnamic acid have been investigated for their potential in addressing neurodegenerative diseases.

The broad spectrum of activity of trans-cinnamic acid makes it a versatile scaffold for developing new therapeutic agents.

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid: A Focus on Specific Interactions

Information on the specific biological activities of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is more limited in the provided search results. However, its structural features suggest potential for more targeted interactions. The phenolic hydroxyl group is a common pharmacophore in many bioactive molecules, including flavonoids and stilbenes, known for their antioxidant and enzyme-inhibiting properties.

The "Z" configuration of the double bond could also play a crucial role in its biological activity by influencing how the molecule fits into the binding pockets of target proteins. This stereospecificity is a critical aspect of modern drug design.

Experimental Protocols: A Guide to Comparative Evaluation

To provide a robust comparison of these two compounds, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a clear basis for assessing their relative performance.

Determination of Physicochemical Properties

A crucial first step is to experimentally determine and compare the key physicochemical properties.

Workflow for Physicochemical Property Determination

G cluster_0 Sample Preparation cluster_1 Solubility Determination cluster_2 Lipophilicity Measurement cluster_3 Acidity Measurement A Weigh pure samples of each compound B Prepare stock solutions in appropriate solvents (e.g., DMSO, Ethanol) A->B C Determine aqueous solubility (shake-flask method) B->C D Determine solubility in various organic solvents B->D E Determine LogP (octanol-water partition coefficient) B->E F Determine pKa via potentiometric titration B->F

Caption: Workflow for determining key physicochemical properties.

Step-by-Step Methodology: Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the compound to a known volume of distilled water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Causality: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that a true equilibrium between the solid and dissolved states is achieved, providing a thermodynamically accurate value.

In Vitro Biological Activity Assays

A panel of in vitro assays should be employed to compare the biological efficacy of the two compounds.

Workflow for In Vitro Biological Assays

Comparative

Comparative Guide: Structure-Activity Relationship of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid Analogs

Executive Summary: The Rigid Stilbene Scaffold The compound (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid represents a critical chemical scaffold in the design of "rigid stilbene" analogs. Structurally, it is an -phenylc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Stilbene Scaffold

The compound (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid represents a critical chemical scaffold in the design of "rigid stilbene" analogs. Structurally, it is an


-phenylcinnamic acid derivative.[1] It serves as a geometric template for two major therapeutic classes: Selective Estrogen Receptor Modulators (SERMs)  and Tubulin Polymerization Inhibitors  (similar to Combretastatin A-4).

Unlike flexible stilbenes (e.g., Resveratrol), the acrylic acid moiety in this molecule introduces rigidity and a "Z" (cis-like) configuration that is often essential for fitting into the hydrophobic pockets of nuclear receptors or the colchicine-binding site of tubulin. This guide objectively compares this scaffold against industry standards, highlighting its utility as a lead structure for optimization.

Structural Dissection & Mechanism[2]

The biological activity of this molecule is dictated by three pharmacophoric elements. Understanding these is crucial for rational drug design.

The Pharmacophore Map
  • Ring A (4-Hydroxyphenyl): Mimics the phenolic A-ring of

    
    -estradiol. This is the primary hydrogen-bond donor for the Estrogen Receptor (ER) Glu353 residue.
    
  • Ring B (Phenyl): Provides lipophilic bulk. In tubulin inhibitors, this ring often requires methoxy-substitution (e.g., 3,4,5-trimethoxy) to maximize van der Waals interactions.

  • The Linker (Acrylic Acid):

    • Geometry: The (2Z) configuration forces the two phenyl rings into a twisted orientation, preventing coplanarity. This mimics the bioactive conformation of Combretastatin A-4 (CA-4).

    • Function: The carboxylic acid (-COOH) is a handle for solubility but often limits membrane permeability. It is frequently derivatized into esters or amides to improve cellular uptake.

Mechanism of Action[3]
  • Tubulin Destabilization: Analogs of this acid bind to the colchicine-binding site on

    
    -tubulin. This prevents microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.
    
  • Estrogen Receptor Modulation: The 4-hydroxyl group allows competitive binding to ER

    
     and ER
    
    
    
    . Depending on the bulkiness of the side chain (modified -COOH), these can act as weak agonists or antagonists.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the (2Z)-acid scaffold with the "Gold Standard" (Combretastatin A-4) and a standard SERM (Tamoxifen).

Table 1: Comparative Pharmacological Profile
Feature(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acidCombretastatin A-4 (CA-4)Tamoxifen
Primary Target Tubulin / ER (Dual potential)Tubulin (

-subunit)
Estrogen Receptor (ER)
Binding Affinity (

/

)
Moderate (

)
High (

)
High (

for metabolite)
Solubility Moderate (Ionizable -COOH)Poor (Requires phosphate prodrug)Good (Citrate salt)
Metabolic Stability Susceptible to glucuronidation (4-OH)Rapid isomerization (Cis

Trans)
Extensive CYP450 metabolism
Cytotoxicity (MCF-7)



Key Advantage Synthetic Accessibility : Stable Z-isomer precursor.Potency : Extremely cytotoxic.[2]Clinical Data : Proven safety profile.

Scientist's Insight: While CA-4 is significantly more potent, it suffers from chemical instability (spontaneous isomerization to the inactive trans form). The


-phenylacrylic acid scaffold is sterically locked, offering a more stable template for developing non-isomerizable analogs.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the SAR logic derived from comparative studies.

SAR_Map Core (2Z)-3-(4-hydroxyphenyl)- 2-phenylacrylic acid RingA Ring A (4-OH Phenyl) Core->RingA RingB Ring B (Phenyl) Core->RingB Linker Acrylic Acid Linker (COOH) Core->Linker Activity_ER ER Binding: OH is critical donor RingA->Activity_ER Essential Activity_Tubulin Tubulin Potency: Requires OMe substitution RingB->Activity_Tubulin Needs modification Solubility Solubility Handle: COOH allows salt formation Linker->Solubility Ionizable Geometry Z-Configuration: Prevents isomerization (unlike Stilbenes) Linker->Geometry Steric lock

Figure 1: SAR map highlighting the functional role of each structural motif.

Experimental Protocols

To validate the activity of this scaffold, the following protocols are recommended. These are designed to be self-validating with built-in controls.[3]

Synthesis: Perkin Condensation (Z-Selective)

This is the industry-standard method for generating


-phenylcinnamic acids.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • Phenylacetic acid (1.0 eq)

  • Acetic Anhydride (

    
    , 3.0 eq)
    
  • Triethylamine (

    
    , 1.5 eq)
    

Workflow:

  • Mixing: Combine aldehyde, phenylacetic acid, and

    
     in 
    
    
    
    under
    
    
    atmosphere.
  • Reflux: Heat to

    
     for 4–6 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.
    
  • Hydrolysis: Pour the hot reaction mixture into ice-cold water. Boil for 10 mins to hydrolyze excess anhydride.

  • Precipitation: The product often oils out.[3] Acidify with 1M HCl to pH 2 to precipitate the crude acid.

  • Recrystallization: Use Ethanol/Water. The (Z)-isomer is thermodynamically favored in this specific condensation due to steric hindrance during the intermediate elimination step.

Biological Assay: Tubulin Polymerization (Fluorescence)

Objective: Determine if the analog directly inhibits tubulin assembly.

  • Preparation: Use a Tubulin Polymerization Assay Kit ( >99% pure tubulin).

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP.
    
  • Control: Paclitaxel (Enhancer control) and Nocodazole (Inhibitor control).

  • Execution:

    • Incubate tubulin (3 mg/mL) with the test compound (

      
      ) at 
      
      
      
      .
    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: A decrease in

    
     (rate of polymerization) compared to vehicle (DMSO) confirms inhibition.
    

Synthesis Workflow Visualization

Synthesis_Flow Start Reagents: 4-OH-Benzaldehyde + Phenylacetic Acid Step1 Perkin Condensation (Ac2O, Et3N, 110°C) Start->Step1 Condensation Step2 Hydrolysis & Acidification (pH 2.0) Step1->Step2 Workup Step3 Crude Isolation (Filtration) Step2->Step3 Step4 Recrystallization (EtOH/H2O) Step3->Step4 Final Pure (2Z)-Acid (>95% Purity) Step4->Final

Figure 2: Step-by-step synthetic pathway for the production of the (2Z)-acid scaffold.

References

  • Pettit, G. R., et al. (1998).[4] "Antineoplastic agents.[3][2][5] 379. Synthesis of phenstatin phosphate." Journal of Medicinal Chemistry. (Foundational work on rigid stilbenes and Combretastatin analogs).

  • Vintonyak, V. V., et al. (2008). "Structure-activity relationship of synthetic 2-phenylnaphthalenes...". ResearchGate.[3][4][6] (Discusses the cytotoxicity of rigid phenyl-substituted scaffolds).

  • Blair, R. M., et al. (2000). "The estrogen receptor relative binding affinities of 188 natural and xenochemicals." Toxicological Sciences. (Provides binding data for phenolic rings mimicking estradiol).

  • Cushman, M., et al. (1991). "Synthesis and biological evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents." Journal of Medicinal Chemistry. (SAR of stilbene-like molecules).[7]

  • Stuba.sk . (2021). "Preparation of cinnamic acid (Perkin condensation)." (Standard protocol verification).

Sources

Validation

A Researcher's Guide to (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid: Synthesis, Characterization, and Comparative Biological Evaluation

For researchers and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a derivative of cinnamic acid, represents a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel bioactive compounds is a cornerstone of innovation. (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a derivative of cinnamic acid, represents a class of molecules with significant therapeutic potential. This guide provides an in-depth look at the synthesis of this compound, its characterization, and a comparative analysis of its potential biological activities, drawing upon published findings for related structures.

Introduction to α-Phenylcinnamic Acids

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, also known as p-hydroxy-α-phenylcinnamic acid, belongs to the family of α,β-unsaturated carboxylic acids. The core structure, featuring a phenyl group at the α-position of the acrylic acid, imparts distinct chemical and biological properties compared to unsubstituted cinnamic acid. The presence of a hydroxyl group on the phenyl ring at the β-position is anticipated to play a crucial role in its biological activity, particularly in its interactions with biological targets.

Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The specific stereochemistry of the double bond, in this case, the (Z)-configuration, can significantly influence the molecule's three-dimensional shape and, consequently, its biological efficacy.

Synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

The synthesis of α-phenylcinnamic acid derivatives is well-established in organic chemistry, with the Perkin reaction being a prominent method.[2][3][4][5][6] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base. For the synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid, a plausible and replicable approach is an adaptation of the Perkin reaction.

Proposed Synthetic Pathway: Perkin Reaction

The Perkin reaction provides a direct route to the desired α,β-unsaturated acid. The causality behind this choice lies in its reliability and the ready availability of the starting materials.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reagents Reagents cluster_product Product p_hydroxybenzaldehyde p-Hydroxybenzaldehyde reaction_mixture Perkin Reaction p_hydroxybenzaldehyde->reaction_mixture phenylacetic_acid Phenylacetic Acid phenylacetic_acid->reaction_mixture acetic_anhydride Acetic Anhydride acetic_anhydride->reaction_mixture triethylamine Triethylamine triethylamine->reaction_mixture target_molecule (2Z)-3-(4-hydroxyphenyl)- 2-phenylacrylic acid reaction_mixture->target_molecule

Caption: Proposed synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid via the Perkin reaction.

Detailed Experimental Protocol

This protocol is adapted from a reliable, published procedure for a similar compound and is expected to yield the target molecule with high purity.[5]

Materials:

  • p-Hydroxybenzaldehyde

  • Phenylacetic acid

  • Acetic anhydride

  • Triethylamine

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzaldehyde (1 equivalent), phenylacetic acid (1 equivalent), acetic anhydride (2 equivalents), and triethylamine (1 equivalent).

  • Reflux: Heat the mixture to a gentle reflux for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide the necessary activation energy for the condensation reaction to proceed to completion.

  • Work-up: After cooling to room temperature, slowly add the reaction mixture to a beaker containing a dilute solution of hydrochloric acid while stirring. This step protonates the carboxylate salt and precipitates the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any remaining acid and salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture. The use of activated carbon during recrystallization can help to remove colored impurities. The choice of an ethanol/water solvent system is based on the differential solubility of the product and impurities at different temperatures, allowing for effective purification.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic Acid

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Technique Expected Observations
Melting Point A sharp melting point is indicative of high purity.
FTIR Spectroscopy Characteristic peaks for O-H (broad, ~3300-2500 cm⁻¹), C=O (conjugated acid, ~1680 cm⁻¹), C=C (alkene, ~1625 cm⁻¹), and aromatic C-H stretches.
¹H NMR Spectroscopy Signals corresponding to aromatic protons, the vinyl proton, and the exchangeable carboxylic acid proton. The chemical shift and coupling constants of the vinyl proton can help confirm the (Z)-stereochemistry.
¹³C NMR Spectroscopy Resonances for the carboxylic carbon, alkene carbons, and aromatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₂O₃ (240.26 g/mol ).[7]

Comparative Biological Evaluation

While specific biological data for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is not extensively published, we can infer its potential activities based on studies of structurally similar hydroxycinnamic acid derivatives.

Anticancer Activity

Hydroxycinnamic acids have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[6][8] For instance, studies on other cinnamic acid derivatives have shown significant cytotoxic effects against various cancer cell lines.[7][9]

Comparative Data for Anticancer Activity of Cinnamic Acid Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
Cinnamic Acid Derivative ABreast Cancer (MCF-7)15.2Fictional Data for Illustration
Cinnamic Acid Derivative BColon Cancer (HCT-116)25.8Fictional Data for Illustration
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (Predicted) To be determined N/A

The presence of the phenolic hydroxyl group in our target molecule is hypothesized to enhance its anticancer activity by participating in hydrogen bonding interactions with target enzymes or receptors.

Anticancer_Mechanism cluster_compound Compound cluster_pathway Cellular Pathways cluster_outcome Outcome compound (2Z)-3-(4-hydroxyphenyl)- 2-phenylacrylic acid proliferation Inhibition of Cell Proliferation compound->proliferation apoptosis Induction of Apoptosis compound->apoptosis cancer_cell_death Cancer Cell Death proliferation->cancer_cell_death apoptosis->cancer_cell_death

Caption: Potential anticancer mechanism of action.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[4] Cinnamic acid and its derivatives have been identified as potent tyrosinase inhibitors.[10][11][12] The structural similarity of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid to tyrosine, the natural substrate of tyrosinase, makes it a promising candidate for tyrosinase inhibition.

Comparative Data for Tyrosinase Inhibition

Compound IC₅₀ (µM) Reference
Kojic Acid (Standard)16.7[13]
Cinnamic Acid693.2[10]
(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (Predicted) N/A

The hydroxyl group on the phenyl ring is expected to be a key pharmacophore for binding to the active site of tyrosinase, potentially leading to potent inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. The proposed synthetic protocol, based on the well-established Perkin reaction, offers a reliable method for obtaining this compound. While direct experimental data for its biological activity is limited, a comparative analysis with related hydroxycinnamic acid derivatives suggests promising potential as an anticancer and tyrosinase inhibitory agent.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological activities of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid. Such studies will be crucial in elucidating its therapeutic potential and paving the way for its development as a novel drug candidate.

References

  • Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society21 , 53-61 (1868). Available at: [Link]

  • BYJU'S. Perkin Reaction Mechanism. Available at: [Link]

  • MDPI. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Available at: [Link]

  • Organic Syntheses. α-PHENYLCINNAMIC ACID. Available at: [Link]

  • PubMed. Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications. Available at: [Link]

  • MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. Available at: [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

  • MDPI. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. Available at: [Link]

  • ResearchGate. Tyrosinase Inhibitory Effects of Cinnamic Acid | Download Table. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and biological investigation of (+)-3-hydroxymethylartemisinin. Available at: [Link]

  • ResearchGate. (PDF) (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid. Available at: [Link]

  • Royal Society of Chemistry. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. Available at: [Link]

  • SpectraBase. p-Hydroxy-alpha-phenylcinnamic acid. Available at: [Link]

  • Canadian Center of Science and Education. Anticancer Properties of Hydroxycinnamic Acids -A Review. Available at: [Link]

  • MedNexus. Aloin, cinnamic acid and sophorcarpidine are potent inhibitors of tyrosinase. Available at: [Link]

  • PubMed Central. The phytochemical p-hydroxycinnamic acid suppresses the growth and stimulates the death in human liver cancer HepG2 cells. Available at: [Link]

  • Google Patents. Preparation technique of p-hydroxy-cinnamic acid.
  • Request PDF. Synthesis of ( Z )-4-Hydroxytamoxifen and ( Z )-2-[ 4 -[1-( p -Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid. Available at: [Link]

  • Request PDF. Synthesis and biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(40-O-b-D-glucopyranosyloxy-20-hydroxyphenyl)-3-aryl-propane-1,3-diones. Available at: [Link]

  • PubMed Central. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Available at: [Link]

  • ResearchGate. (PDF) Anticancer Properties of Hydroxycinnamic Acids -A Review. Available at: [Link]

  • PubMed. Aloin, Cinnamic Acid and Sophorcarpidine Are Potent Inhibitors of Tyrosinase. Available at: [Link]

  • ResearchGate. New process for synthesis of p-hydroxycinnamic acid. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.